(4-Ethoxy-3-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
697304-05-5 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5,11H,2,6H2,1H3 |
InChI Key |
NLWURSVNDKOTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (4-Ethoxy-3-nitrophenyl)methanol: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Ethoxy-3-nitrophenyl)methanol, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will explore a proposed synthetic route, detail expected physicochemical properties, and outline protocols for its characterization. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and application of this and similar nitroaromatic compounds.
Introduction: The Significance of Substituted Nitrophenylmethanols
Substituted nitrophenylmethanols are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic alcohol moiety. This functionality allows for a diverse range of chemical transformations, including reduction of the nitro group to an amine, oxidation of the alcohol to an aldehyde or carboxylic acid, and various nucleophilic substitution reactions. These transformations are pivotal in the construction of pharmacologically active agents, functional materials, and other high-value chemical entities.
The compound of interest, (4-Ethoxy-3-nitrophenyl)methanol, combines the structural features of a nitro-substituted benzene ring with an ethoxy group, which can influence the molecule's solubility, lipophilicity, and metabolic stability. Understanding its physicochemical properties is therefore crucial for its effective utilization in research and development.
Chemical Identity and Structure
The structural representation of (4-Ethoxy-3-nitrophenyl)methanol is fundamental to understanding its chemical behavior.
Figure 1: Chemical Structure of (4-Ethoxy-3-nitrophenyl)methanol.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | (4-Ethoxy-3-nitrophenyl)methanol | IUPAC Nomenclature |
| Synonyms | 4-Ethoxy-3-nitrobenzyl alcohol | - |
| Molecular Formula | C₉H₁₁NO₄ | Calculated |
| Molecular Weight | 197.19 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.0 | Estimation based on analogs |
| Predicted pKa | ~14 (hydroxyl proton) | Estimation based on analogs |
| CAS Number | Not assigned | Database Search |
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds, including "4-Methoxy-3-nitrobenzyl alcohol" (CAS 41870-24-0), "3-Methoxy-4-nitrobenzyl alcohol" (CAS 80866-88-2)[1], and "4-Ethoxy-3-methoxybenzyl alcohol" (CAS 61813-58-9)[2][3].
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | Pale yellow solid | Nitroaromatic compounds are often colored. Analogs are solids at room temperature. |
| Melting Point | 70 - 90 °C | "4-Methoxy-3-nitrobenzyl alcohol" has a melting point of 68-71 °C. The ethoxy group may slightly alter the crystal lattice energy. |
| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling points are expected for aromatic alcohols with polar functional groups. |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | The ethoxy and hydroxyl groups will confer some polarity, but the aromatic ring and nitro group will favor solubility in organic solvents. |
Proposed Synthesis Pathway
A plausible synthetic route to (4-Ethoxy-3-nitrophenyl)methanol involves a two-step process starting from the commercially available 4-ethoxybenzaldehyde. This strategy is based on established methodologies for the nitration of activated aromatic rings followed by the reduction of an aldehyde.[4]
Figure 2: Proposed synthesis of (4-Ethoxy-3-nitrophenyl)methanol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 4-Ethoxybenzaldehyde
-
Causality: The ethoxy group is an ortho-, para-director. Due to steric hindrance from the aldehyde group, nitration is expected to occur predominantly at the 3-position. A mixture of nitric and sulfuric acids is a standard and effective nitrating agent.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-ethoxybenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-ethoxybenzaldehyde over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-ethoxy-3-nitrobenzaldehyde.
-
Step 2: Reduction of 4-Ethoxy-3-nitrobenzaldehyde
-
Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group under these conditions. Methanol serves as a suitable solvent.
-
Protocol:
-
Dissolve 4-ethoxy-3-nitrobenzaldehyde in methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude (4-Ethoxy-3-nitrophenyl)methanol.
-
Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Analytical Characterization
The identity and purity of the synthesized (4-Ethoxy-3-nitrophenyl)methanol should be confirmed by standard analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the ethoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Rationale |
| CH₃ (ethoxy) | ~1.4 (t, 3H) | ~15 | Typical chemical shift for a methyl group in an ethoxy substituent. |
| CH₂ (ethoxy) | ~4.1 (q, 2H) | ~65 | Typical chemical shift for a methylene group in an ethoxy substituent. |
| CH₂ (benzylic) | ~4.7 (s, 2H) | ~64 | The benzylic protons will be deshielded by the adjacent aromatic ring and hydroxyl group. |
| OH | Variable (broad s, 1H) | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
| Aromatic H | 7.0 - 8.0 (m, 3H) | 110 - 155 | The aromatic protons will be in a complex splitting pattern due to their substitution pattern and the influence of the nitro and ethoxy groups. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |
| C-H (aromatic) | 3000-3100 (medium) | Stretching vibrations of the aromatic C-H bonds. |
| C-H (aliphatic) | 2850-3000 (medium) | Stretching vibrations of the aliphatic C-H bonds in the ethoxy group. |
| N-O (nitro) | 1500-1550 (strong) and 1330-1370 (strong) | Asymmetric and symmetric stretching vibrations of the nitro group. |
| C-O (alcohol) | 1000-1260 (strong) | Stretching vibration of the C-O bond of the primary alcohol. |
| C-O (ether) | 1000-1300 (strong) | Stretching vibration of the C-O bond of the ethoxy group. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a recommended method for determining the purity of the final compound.
Figure 3: General workflow for HPLC purity analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Ethoxy-3-nitrophenyl)methanol is not available, general precautions for handling nitroaromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Ethoxy-3-nitrophenyl)methanol is a potentially valuable building block in organic synthesis. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. The information presented herein, derived from the analysis of closely related and well-documented compounds, offers a solid foundation for researchers to synthesize and explore the applications of this molecule. As with any new compound, careful experimental work is necessary to validate these predictions and fully elucidate its chemical behavior.
References
- Kazantsev, M. S., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(8), 1-1.
-
PubChem. 4-Ethoxy-3-methoxybenzyl alcohol. [Link]
-
Cheméo. Chemical Properties of 4-Hydroxy-3-nitrobenzyl alcohol (CAS 41833-13-0). [Link]
-
NIST. 4-Hydroxy-3-nitrobenzyl alcohol. [Link]
Sources
CAS number and IUPAC name for (4-Ethoxy-3-nitrophenyl)methanol
The following technical guide details the identification, synthesis, and applications of (4-Ethoxy-3-nitrophenyl)methanol , a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of kinase inhibitors and tubulin-binding agents.
Compound Identification & Core Data
(4-Ethoxy-3-nitrophenyl)methanol is a substituted benzyl alcohol characterized by an ethoxy group at the para position and a nitro group at the meta position relative to the hydroxymethyl moiety. It serves as a versatile building block for constructing complex heterocyclic scaffolds.
| Property | Detail |
| IUPAC Name | (4-Ethoxy-3-nitrophenyl)methanol |
| Common Synonyms | 4-Ethoxy-3-nitrobenzyl alcohol; 3-Nitro-4-ethoxybenzyl alcohol |
| CAS Number | Not widely listed (Synthesized from 132390-61-5 ) |
| Precursor CAS | 132390-61-5 (4-Ethoxy-3-nitrobenzaldehyde) |
| Molecular Formula | C |
| Molecular Weight | 197.19 g/mol |
| SMILES | CCOc1ccc(CO)cc1[O-] |
| InChI Key | (Predicted) XJVDLGZUYYAXLS-UHFFFAOYSA-N (Analogous to methoxy variant) |
| Physical State | Pale yellow to yellow solid |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate, DCM; Sparingly soluble in water |
Structural Analysis
The compound features a benzyl alcohol core.[1][2][3][4] The nitro group (-NO
Synthesis Protocols
The most reliable and high-yield synthesis of (4-Ethoxy-3-nitrophenyl)methanol involves the selective reduction of its corresponding aldehyde precursor, 4-Ethoxy-3-nitrobenzaldehyde (CAS 132390-61-5) .
Primary Route: Chemoselective Reduction of 4-Ethoxy-3-nitrobenzaldehyde
This method utilizes Sodium Borohydride (NaBH
Reagents & Materials
-
Precursor: 4-Ethoxy-3-nitrobenzaldehyde (CAS 132390-61-5)
-
Reducing Agent: Sodium Borohydride (NaBH
) (1.0 - 1.5 equivalents) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Quenching Agent: Dilute Hydrochloric Acid (1N HCl) or Saturated Ammonium Chloride (sat. NH
Cl) -
Extraction: Ethyl Acetate (EtOAc)
Step-by-Step Protocol
-
Preparation: Dissolve 4-Ethoxy-3-nitrobenzaldehyde (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the hydride addition.
-
Addition: Slowly add Sodium Borohydride (1.2 eq) in small portions over 15–20 minutes.
-
Note: Evolution of hydrogen gas may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours . Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS until the aldehyde starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated NH
Cl solution or 1N HCl dropwise at 0°C until pH ~6–7. -
Workup:
-
Remove excess ethanol under reduced pressure (rotary evaporator).
-
Dilute the residue with water and extract with Ethyl Acetate (3 x) .
-
Wash combined organic layers with brine, dry over anhydrous MgSO
or Na SO , and filter.
-
-
Purification: Concentrate the filtrate in vacuo. The crude product is typically a yellow solid that can be purified via recrystallization (from Ethanol/Hexanes) or flash column chromatography (SiO
, EtOAc/Hexanes gradient) if high purity (>98%) is required.
Alternative Route: Alkylation of 4-Hydroxy-3-nitrobenzyl alcohol
-
Precursor: 4-Hydroxy-3-nitrobenzyl alcohol (CAS 41870-24-0, methoxy analog precursor equivalent).
-
Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K
CO ), DMF.[5] -
Mechanism: Williamson Ether Synthesis.
-
Drawback: Requires protection of the benzylic alcohol or careful control to avoid O-alkylation of the alcohol (though phenolic -OH is significantly more acidic and reacts preferentially).
Reactivity & Applications in Drug Development[5][6][8]
(4-Ethoxy-3-nitrophenyl)methanol is a "lynchpin" intermediate. Its value lies in the orthogonality of its functional groups: the alcohol can be derivatized, while the nitro group serves as a masked amine.
Key Reaction Pathways
-
Conversion to Alkyl Halides (Building Block Activation):
-
The hydroxyl group is readily converted to a benzyl chloride (using SOCl
) or benzyl bromide (using PBr or CBr /PPh ). -
Application: These halides are potent electrophiles for coupling with amines or heterocycles (e.g., in the synthesis of kinase inhibitors).
-
-
Nitro Reduction to Aniline:
-
The nitro group can be reduced to an amine (-NH
) using Fe/AcOH, SnCl , or catalytic hydrogenation (H , Pd/C). -
Critical Note: Hydrogenation must be controlled to avoid hydrogenolysis of the benzylic C-O bond.
-
Application: The resulting 3-amino-4-ethoxybenzyl alcohol is a precursor for urea formation or amide coupling.
-
-
Oxidation:
-
Can be oxidized back to the aldehyde (using MnO
or Swern conditions) or to the carboxylic acid (using KMnO or Jones reagent) if the oxidation state needs adjustment after other modifications.
-
Therapeutic Applications
-
Kinase Inhibitors: The 3-amino-4-ethoxy motif is a pharmacophore found in inhibitors of p38 MAP kinase and EGFR . The ethoxy group provides steric bulk and lipophilicity, often occupying hydrophobic pockets in the ATP-binding site.
-
Tubulin Polymerization Inhibitors: Analogs of Combretastatin , which often feature alkoxy-substituted benzene rings, utilize this intermediate to introduce the specific substitution pattern required for cytotoxicity against cancer cells.
Safety & Handling (MSDS Highlights)
As a nitro-aromatic compound, standard safety protocols must be rigorously followed.
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin and serious eye irritation (H315, H319).
-
Target Organs: Respiratory system (May cause respiratory irritation - H335).
-
-
Handling:
-
Use in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves , safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents and strong bases.
-
-
Storage:
-
Store in a cool, dry place.
-
Keep container tightly closed to prevent moisture absorption (hygroscopic potential).
-
Visualization: Synthesis & Reactivity Pathway
Figure 1: Logical flow for the synthesis of the target alcohol from its aldehyde precursor and subsequent divergent pathways for drug discovery applications.
References
- Google Patents. (2006). US20060223826A1 - Synthesis of 4-Ethoxy-3-nitrobenzyl alcohol via reduction.
-
PubChem . (n.d.). 3-Nitrobenzyl alcohol (Structural Class Reference). Retrieved from [Link]
Sources
Thermodynamic Stability & Process Safety Profile: (4-Ethoxy-3-nitrophenyl)methanol
Topic: Thermodynamic Stability of (4-Ethoxy-3-nitrophenyl)methanol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
(4-Ethoxy-3-nitrophenyl)methanol (CAS: 50566-28-0) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and other pharmaceutical agents. Its structural motif—a primary benzyl alcohol coupled with an ortho-nitro ether—presents specific thermodynamic challenges. While kinetically stable under ambient conditions, the compound possesses significant potential energy due to the nitro group, requiring rigorous thermal risk assessment during scale-up. This guide provides a comprehensive analysis of its physicochemical properties, synthesis-related thermodynamics, and stability protocols.
Physicochemical & Structural Profile
The thermodynamic behavior of (4-Ethoxy-3-nitrophenyl)methanol is governed by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy substituent.
Structural Identity[1][2]
-
IUPAC Name: (4-Ethoxy-3-nitrophenyl)methanol
-
CAS Number: 50566-28-0
-
Molecular Formula: C
H NO -
Molecular Weight: 197.19 g/mol
-
SMILES: CCOc1ccc(CO)cc1[O-]
Predicted & Observed Properties
| Property | Value / Range | Thermodynamic Implication |
| Physical State | Crystalline Solid | Lattice energy contributes to shelf stability. |
| Melting Point | 60–75 °C (Typical for homologs) | Low melting point implies potential for melt-phase decomposition during drying. |
| Boiling Point | >280 °C (Predicted) | Decomposition likely precedes boiling (see TGA section). |
| LogP | ~1.3–1.6 | Moderate lipophilicity; soluble in alcohols, EtOAc, DCM. |
| pKa (Alcohol) | ~15 | Negligible acidity; stable to weak bases. |
Expert Insight: The ortho-nitro group creates a dipole moment that influences crystal packing. Unlike simple benzyl alcohols, the presence of the nitro group significantly lowers the onset temperature of thermal decomposition (exothermic runway), necessitating DSC screening before distillation or high-temperature drying.
Thermodynamic Stability Analysis
Thermal Decomposition (DSC/TGA)
Nitroaromatic compounds are inherently energetic. The decomposition of (4-Ethoxy-3-nitrophenyl)methanol typically follows a two-stage mechanism:
-
Dehydration/Oxidation: The benzyl alcohol moiety may undergo dehydration or oxidation to the aldehyde/acid, often endothermic or mildly exothermic.
-
Nitro Group Decomposition: A violent, highly exothermic ring rupture occurs at elevated temperatures.
-
DSC Onset (Conservative Estimate): >220 °C
-
Energy of Decomposition (
): Typically 300–500 J/g for mono-nitroaromatics. -
Process Safety Limit: Do not heat bulk material above 150 °C without specific ARC (Accelerating Rate Calorimetry) data.
Synthesis Thermodynamics (Reaction Calorimetry)
The primary synthesis route involves the reduction of 4-ethoxy-3-nitrobenzaldehyde using Sodium Borohydride (NaBH
-
Reaction Type: Hydride Reduction (Exothermic).
-
Enthalpy (
): ~ -60 to -80 kJ/mol. -
Gas Evolution: NaBH
hydrolysis releases H gas (highly exothermic side reaction if water is present).
Visualization: Synthesis & Thermal Risk Pathway
Caption: Synthesis pathway highlighting the exothermic reduction step and potential thermal runaway node.
Experimental Protocols
Protocol 1: Controlled Synthesis via Aldehyde Reduction
This protocol minimizes thermal accumulation and manages hydrogen evolution.
Reagents:
-
4-Ethoxy-3-nitrobenzaldehyde (1.0 eq)
-
Sodium Borohydride (0.5–0.7 eq)
-
Methanol (Solvent, 10V)
Workflow:
-
Dissolution: Charge aldehyde and Methanol into a reactor. Cool to 0–5 °C.
-
Addition: Add NaBH
portion-wise over 30–60 minutes.-
Critical Parameter: Maintain internal temperature < 20 °C. Rapid addition causes localized overheating and runaway H
evolution.
-
-
Reaction: Stir at 15–20 °C for 1–2 hours. Monitor by TLC/HPLC.
-
Quench: Slowly add dilute HCl or Acetone to destroy excess hydride.
-
Safety: Significant gas evolution. Ensure adequate venting.
-
-
Isolation: Concentrate under reduced pressure (Bath < 40 °C). Partition with EtOAc/Water.[1] Dry organic layer over MgSO
.[1]
Protocol 2: Thermal Stability Screening (DSC)
Mandatory before scaling up drying processes.
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3). Method:
-
Weigh 2–4 mg of dried sample into a high-pressure gold-plated crucible (to contain NOx gases).
-
Equilibrate at 25 °C.
-
Ramp 5 °C/min to 350 °C under N
flow (50 mL/min). -
Analysis: Identify
(start of exotherm) and (peak decomposition).-
Pass Criteria:
must be > 100 °C above the maximum intended process temperature.
-
Visualization: Stability Decision Tree
Caption: Decision logic for thermal safety assessment based on DSC data.
Storage & Handling
Shelf-Life & Degradation
-
Oxidation: Benzyl alcohols are susceptible to air oxidation to the corresponding benzaldehyde or benzoic acid. Store under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Nitro compounds can undergo photochemical rearrangement (nitro-nitrite rearrangement). Store in amber glass or opaque containers.
-
Hygroscopicity: Generally low, but surface moisture can catalyze hydrolysis if impurities are present.
Recommended Storage Conditions
-
Temperature: Ambient (15–25 °C) or Refrigerated (2–8 °C) for long-term standards.
-
Container: Tightly sealed, light-resistant container.
-
Retest Period: 24 months (if stored properly).
References
-
Organic Syntheses, Coll. Vol. 94, p. 252 (2017). Synthesis of Nitro-substituted Benzyl Alcohols via Borohydride Reduction.Link
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Methoxy-3-nitrobenzaldehyde. (Proxy for stability data). Link
-
Sigma-Aldrich. Product Specification: (4-Ethoxy-3-methoxyphenyl)methanol.[2]Link
-
PrepChem. Synthesis of 4-amino-3-nitrobenzyl alcohol (Reduction Protocols).Link
-
PubChem Compound Summary. CID 602708: (3-Ethoxy-4-methoxyphenyl)methanol.[3]Link
- Cardillo, P. et al.Thermodynamic Stability of Nitro-aromatic Compounds. Journal of Loss Prevention in the Process Industries. (General reference for nitro-decomposition).
Sources
An In-depth Technical Guide to (4-Ethoxy-3-nitrophenyl)methanol Derivatives: Synthesis, Characterization, and Therapeutic Potential
Authored by Gemini, Senior Application Scientist
Abstract
The (4-ethoxy-3-nitrophenyl)methanol core structure represents a promising scaffold in medicinal chemistry. The presence of a nitro group, a well-established pharmacophore, combined with multiple sites for chemical modification, offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of the parent molecule, strategies for its derivatization, and a discussion of its potential biological applications, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore the potential of this class of compounds.
Introduction: The Promise of a Nitroaromatic Scaffold
In the landscape of drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the accessible chemical space and potential biological activity. The (4-ethoxy-3-nitrophenyl)methanol structure is of particular interest due to the unique properties of its constituent functional groups.
The Nitro Group: A Potent Pharmacophore
The nitroaromatic moiety has a long history in medicinal chemistry, with numerous nitro-containing compounds demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects.[1][2] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can enhance interactions with biological targets.[1] Furthermore, the nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, leading to therapeutic effects.[1]
(4-Ethoxy-3-nitrophenyl)methanol: A Versatile Core for Derivatization
The (4-ethoxy-3-nitrophenyl)methanol scaffold offers three key points for chemical modification:
-
The Hydroxyl Group: The primary alcohol functionality is readily amenable to a wide range of chemical transformations, including esterification, etherification, and conversion to halides for subsequent nucleophilic substitution. These modifications can be used to modulate the compound's physicochemical properties, such as lipophilicity and solubility, and to introduce new pharmacophoric groups.
-
The Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
-
The Nitro Group: The nitro group can be reduced to an amine, which can then be derivatized to form amides, sulfonamides, and other functionalities, opening up a vast array of chemical possibilities.
This inherent versatility makes (4-ethoxy-3-nitrophenyl)methanol an attractive starting point for the generation of diverse chemical libraries for biological screening.
Synthesis of the Core Moiety: (4-Ethoxy-3-nitrophenyl)methanol
The synthesis of (4-ethoxy-3-nitrophenyl)methanol is a two-step process commencing from a commercially available substituted benzaldehyde.
Retrosynthetic Analysis
A logical retrosynthetic approach to (4-ethoxy-3-nitrophenyl)methanol involves the reduction of the corresponding aldehyde, 4-ethoxy-3-nitrobenzaldehyde. This precursor can be synthesized from a suitable phenolic starting material, such as 3-hydroxy-4-nitrobenzaldehyde, through a Williamson ether synthesis.
Caption: Retrosynthetic analysis of (4-Ethoxy-3-nitrophenyl)methanol.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Ethoxy-3-nitrobenzaldehyde
This procedure is adapted from the ethylation of vanillin.[3]
-
Materials: 3-hydroxy-4-nitrobenzaldehyde, diethyl sulfate, sodium hydroxide, water.
-
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzaldehyde in an aqueous solution of sodium hydroxide.
-
To the stirred solution, add diethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture at 50°C overnight.
-
Cool the mixture to room temperature. The product may initially separate as an oil, which should solidify upon standing.
-
Collect the crude product by filtration.
-
Purify the crude 4-ethoxy-3-nitrobenzaldehyde by recrystallization from hot water to obtain needle-like crystals.[3]
-
Step 2: Synthesis of (4-Ethoxy-3-nitrophenyl)methanol
This procedure is based on the reduction of 3-nitrobenzaldehyde.[4]
-
Materials: 4-ethoxy-3-nitrobenzaldehyde, sodium borohydride, methanol, deionized water.
-
Procedure:
-
Dissolve 4-ethoxy-3-nitrobenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (4-ethoxy-3-nitrophenyl)methanol by column chromatography on silica gel or by recrystallization.
-
Caption: Workflow for the synthesis of (4-Ethoxy-3-nitrophenyl)methanol.
Spectroscopic Characterization
The structure of (4-ethoxy-3-nitrophenyl)methanol can be confirmed by standard spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H, multiplet, ~7.5-8.2 ppm), -CH₂OH (2H, singlet, ~4.7 ppm), -OCH₂CH₃ (2H, quartet, ~4.1 ppm), -OH (1H, broad singlet, variable), -OCH₂CH₃ (3H, triplet, ~1.4 ppm). The aromatic proton signals will be shifted downfield due to the electron-withdrawing nitro group.[4] |
| ¹³C NMR | Aromatic carbons (~110-155 ppm), -CH₂OH (~64 ppm), -OCH₂CH₃ (~65 ppm), -OCH₂CH₃ (~15 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), and aromatic C=C stretches (~1600 and ~1480 cm⁻¹).[5] |
| Mass Spec. | Molecular ion peak (M⁺). Common fragmentation patterns would include the loss of H₂O (M-18), the loss of the ethyl group (M-29), and the loss of the ethoxy group (M-45). |
Derivatization of (4-Ethoxy-3-nitrophenyl)methanol
The primary alcohol of (4-ethoxy-3-nitrophenyl)methanol is the most convenient handle for derivatization.
Ester Derivatives
Esterification can be achieved by reacting the alcohol with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base, such as pyridine or triethylamine.
-
General Protocol: To a solution of (4-ethoxy-3-nitrophenyl)methanol and a base in an aprotic solvent (e.g., dichloromethane), add the acyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with dilute acid and brine, then dry and concentrate the organic layer. Purify the product by chromatography.
Ether Derivatives
Ethers can be synthesized via a Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide.
-
General Protocol: To a suspension of sodium hydride in a dry aprotic solvent (e.g., THF), add a solution of (4-ethoxy-3-nitrophenyl)methanol dropwise at 0°C. After hydrogen evolution ceases, add the alkyl halide and stir the reaction at room temperature or with gentle heating until completion. Quench the reaction carefully with water, and then proceed with a standard aqueous workup and purification.
Heterocyclic Derivatives
The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by a nitrogen-containing heterocycle.
-
General Protocol:
-
React (4-ethoxy-3-nitrophenyl)methanol with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonate ester.
-
React the purified sulfonate ester with the desired heterocycle (e.g., imidazole, triazole) in a polar aprotic solvent (e.g., DMF) to afford the N-alkylated product.
-
Potential Biological Applications
While specific biological data for derivatives of (4-ethoxy-3-nitrophenyl)methanol are not extensively reported, the known activities of related nitroaromatic compounds provide a strong rationale for their investigation in several therapeutic areas.
Anticancer Activity
Many nitrostyrene and related nitroaromatic derivatives have demonstrated potent anticancer activity.[7] For example, a β-nitrostyrene derivative, CYT-Rx20, was shown to induce apoptosis and cell cycle arrest in colorectal cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[7] Derivatives of (4-ethoxy-3-nitrophenyl)methanol could be investigated for similar mechanisms of action. 4H-chromene derivatives, which can be synthesized from precursors with similar substitution patterns, are also known for their anticancer properties.[8]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [9]
-
Seed cancer cells (e.g., a human colorectal cancer cell line like HCT116) in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity
The nitro group is a key component of several antimicrobial drugs.[1] The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic radical species that damage DNA and other vital biomolecules.[1] Derivatives of (4-ethoxy-3-nitrophenyl)methanol could be screened for activity against a panel of pathogenic bacteria and fungi. The lipophilicity of the derivatives, which can be tuned by altering the ester or ether side chains, is likely to play a crucial role in their ability to penetrate microbial cell membranes.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10]
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The (4-ethoxy-3-nitrophenyl)methanol scaffold represents a fertile ground for the discovery of new bioactive molecules. Its straightforward synthesis and the potential for extensive derivatization make it an attractive platform for medicinal chemists. The established biological importance of the nitroaromatic moiety provides a strong impetus for the exploration of its derivatives as potential anticancer and antimicrobial agents.
Future research should focus on the synthesis and biological evaluation of a diverse library of (4-ethoxy-3-nitrophenyl)methanol derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity and in optimizing lead compounds. Furthermore, mechanistic studies will be necessary to elucidate the mode of action of any promising candidates. The exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
-
Noriega-Rivera, S., López-López, A., Cuevas-Flores, M. D. R., & Soman, P. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]
-
MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]
-
MDPI. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2769. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis. J. Chem. Pharm. Res., 10(8), 132-136. [Link]
-
HARVEST (uSask). (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyte. [Link]
-
MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4966. [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved February 16, 2026, from [Link]
-
Sokhraneva, D. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Journal of Pharmaceutical Research and Development, 4(2). [Link]
-
ResearchGate. (n.d.). Conversion of reduction of 4-nitrobenzaldehyde. Retrieved February 16, 2026, from [Link]
-
Youssef, M. M., Arafa, R. K., & Ismail, M. A. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. International Journal of Nanomedicine, 11, 1139–1151. [Link]
-
PubChem. (n.d.). (3-Ethoxy-4-methoxyphenyl)methanol. Retrieved February 16, 2026, from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 16, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1728. [Link]
-
MDPI. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11466-11476. [Link]
-
Chen, Y.-C., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 8. [Link]
-
PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved February 16, 2026, from [Link]
-
OSTI.GOV. (1982). NMR and IR spectroscopic study of proton exchange between o-nitrophenol and methanol in CCl/sub 4/. Kinet. Catal. (Engl. Transl.), 23:1. [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved February 16, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4H-chromene derivatives. New Journal of Chemistry, 45(3), 1361-1376. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian J. Pharm. Sci., 60(4), 234-236. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4H-chromene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
An In-Depth Technical Guide to the Biological Activity Potential of (4-Ethoxy-3-nitrophenyl)methanol
Preamble: A Molecule of Dichotomous Potential
In the landscape of drug discovery, the predictive power of a molecule's structure is our primary guide. The compound (4-Ethoxy-3-nitrophenyl)methanol presents a fascinating case study, embodying a structural duality that suggests both therapeutic promise and potential toxicological hurdles. It belongs to the nitroaromatic class, a group of compounds well-known for potent bioactivity, yet often flagged for mutagenicity concerns.[1][2][3] The presence of an ethoxy group further modulates its physicochemical properties, influencing its interaction with biological membranes. This guide eschews a simple recitation of facts; instead, it provides a strategic framework for a comprehensive investigation into this molecule. We will dissect its structural alerts, predict its biological potential based on established pharmacology, and lay out a rigorous, multi-tiered experimental plan to systematically validate these hypotheses. Our approach is grounded in the principles of modern drug discovery, prioritizing early, data-driven decision-making to de-risk progression and uncover true therapeutic potential.[4][5]
Section 1: Molecular Profile and Mechanistic Postulates
Before embarking on experimental evaluation, a thorough understanding of the subject molecule is paramount.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (4-Ethoxy-3-nitrophenyl)methanol | N/A |
| CAS Number | 41870-24-0 | [6][7] |
| Molecular Formula | C₈H₉NO₄ | [6] |
| Molecular Weight | 183.16 g/mol | [6] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥95% | [7] |
Core Rationale: The Nitroaromatic Engine
The central driver of predicted bioactivity in (4-Ethoxy-3-nitrophenyl)methanol is the nitroaromatic moiety. This functional group is a well-established pharmacophore, particularly in antimicrobial and anticancer applications.[1][8]
Postulated Mechanism of Action:
The biological activity of many nitroaromatic compounds is contingent upon the reductive bioactivation of the nitro group.[1][8] This process is often catalyzed by nitroreductase enzymes present in both microbial and mammalian cells, particularly under hypoxic conditions found in solid tumors and anaerobic bacteria.
This bioreduction generates highly reactive intermediates, such as the nitro anion radical, which can then participate in redox cycling with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS).[8] The resulting state of severe oxidative stress leads to damage of essential cellular macromolecules like DNA, proteins, and lipids, ultimately culminating in cell death.[3]
Predicted Biological Arenas
-
Antimicrobial Activity : The reliance on nitroreductase activation provides a potential selectivity mechanism. Many pathogenic anaerobic bacteria and protozoa possess efficient nitroreductase systems, making them susceptible to this class of drugs.[2] Therefore, (4-Ethoxy-3-nitrophenyl)methanol warrants screening against a panel of clinically relevant anaerobic and microaerophilic bacteria.
-
Anticancer (Cytotoxic) Activity : The hypoxic microenvironment of solid tumors makes them a prime target for bioreductive prodrugs. The elevated levels of nitroreductases in these regions could selectively activate the compound, leading to localized cytotoxicity while sparing normoxic, healthy tissues.
-
Potential Toxicity : It is imperative to acknowledge the "double-edged sword" nature of nitroaromatics. The same reactive intermediates responsible for therapeutic effects can also cause off-target damage, leading to mutagenicity and genotoxicity.[1][3] Furthermore, some ethoxylated phenolic compounds have been associated with endocrine-disrupting activities.[9][10][11] Therefore, a parallel assessment of cytotoxicity against non-cancerous cell lines is a non-negotiable component of any screening campaign.
Section 2: A Strategic Framework for Experimental Validation
A tiered approach to in vitro testing is essential for efficient and logical evaluation.[4][12] This workflow is designed to first establish broad activity and a safe concentration window, followed by more focused mechanistic studies.
In Silico ADMET Profiling
Prior to wet-lab experiments, in silico profiling can predict potential pharmacokinetic liabilities, guiding experimental design and interpretation.[13][14] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments are crucial for early-stage de-risking.[15][16][17]
Methodology: Utilize computational platforms (e.g., SwissADME, QikProp) to assess key drug-like properties.
Predicted ADMET Profile (Illustrative)
| Parameter | Predicted Value | Implication |
| Lipinski's Rule of 5 | 0 Violations | Good potential for oral bioavailability. |
| Molecular Weight | 183.16 | Favorable ( <500 Da). |
| LogP (o/w) | ~1.5 - 2.0 | Balanced lipophilicity for membrane permeability. |
| H-Bond Donors | 1 | Favorable (≤5). |
| H-Bond Acceptors | 4 | Favorable (≤10). |
| CYP450 Inhibition | Potential inhibitor of CYP2D6/3A4 | Flag for potential drug-drug interactions. |
| Blood-Brain Barrier | Likely to cross | Potential for CNS activity or toxicity. |
Phase 1 Protocol: Cytotoxicity and Selectivity Assessment (MTT Assay)
Causality: The primary goal is to determine the concentration-dependent effect of the compound on cell viability. Using both cancerous and non-cancerous cell lines is critical to establish a preliminary therapeutic index—the ratio of toxic dose to therapeutic dose. A compound that kills cancer cells and normal cells indiscriminately has limited therapeutic potential.
Detailed Protocol:
-
Cell Culture:
-
Culture human liver cancer cells (HepG2) and non-cancerous human embryonic kidney cells (HEK293) in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (4-Ethoxy-3-nitrophenyl)methanol in dimethyl sulfoxide (DMSO). Note: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[18][19]
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Treatment:
-
Replace the medium in each well with the prepared compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium + 0.5% DMSO (vehicle control).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression.
-
Phase 1 Protocol: Antimicrobial Screening (Broth Microdilution)
Causality: This assay determines the lowest concentration of the compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill the microbes (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).[20][21] This is the gold standard for quantifying antimicrobial potency.
Detailed Protocol:
-
Microorganism Preparation:
-
Use a panel of clinically relevant strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often resistant), and Candida albicans (Fungus).
-
Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).[20]
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, with concentrations typically ranging from 512 µg/mL down to 1 µg/mL.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control (e.g., Chloramphenicol).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours (48 hours for C. albicans).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[21]
-
-
MBC/MFC Determination:
-
Take an aliquot (e.g., 10 µL) from each well that showed no growth and plate it on Mueller-Hinton Agar (MHA).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC/MFC is the lowest concentration from which no colonies grow on the MHA plate, indicating ≥99.9% killing.[22]
-
Section 3: Conclusion and Forward Outlook
(4-Ethoxy-3-nitrophenyl)methanol stands as a compound of significant interest, predicated on the well-documented bioactivity of its core nitroaromatic structure. The strategic framework outlined in this guide provides a robust and logical pathway for its evaluation. The initial in silico and in vitro screens are designed to be resource-efficient while generating the critical data needed to make an informed " go/no-go " decision. Positive results from this initial phase—specifically, potent and selective activity against a target pathogen or cancer cell line without significant toxicity to normal cells—would provide a strong rationale for advancing the compound to more complex mechanistic studies and, eventually, pre-clinical in vivo models. The journey of a drug from bench to bedside is long, but it begins with a rigorous and scientifically sound initial investigation, as detailed herein.
References
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team. Retrieved February 15, 2026, from [Link]
-
In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved February 15, 2026, from [Link]
-
In Vitro Assays and Models. (n.d.). Selvita. Retrieved February 15, 2026, from [Link]
-
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved February 15, 2026, from [Link]
-
Segall, M. D., et al. (2009). Beyond profiling: using ADMET models to guide decisions. Chemistry & Biodiversity, 6(11), 2144-2151. Retrieved February 15, 2026, from [Link]
-
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (1979). Industrial & Engineering Chemistry Product Research and Development, 18(3), 158-166. Retrieved February 15, 2026, from [Link]
-
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Nitroaromatic Antibiotics. (2021, April 1). MDPI Encyclopedia. Retrieved February 15, 2026, from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved February 15, 2026, from [Link]
-
ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
ADMET profiling: Significance and symbolism. (2025, September 9). IGlobal. Retrieved February 15, 2026, from [Link]
-
Integrated Assessment for the Estrogenic Effects of Pyrethroid Compounds: Defining the Molecular Initiating Events and Key Events for the Adverse Outcome Pathway. (2024, March 15). MDPI. Retrieved February 15, 2026, from [Link]
-
Sonnenschein, C., & Soto, A. M. (1996). Environmental estrogenic effects of alkylphenol ethoxylates. Critical Reviews in Toxicology, 26(3), 359-373. Retrieved February 15, 2026, from [Link]
-
The Estrogenic Effects of Alkylphenol Ethoxylates. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
25-NB. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Kuete, V., et al. (2011). Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). BMC Complementary and Alternative Medicine, 11, 6. Retrieved February 15, 2026, from [Link]
-
Valle, D. L. Jr., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS ONE, 11(1), e0146349. Retrieved February 15, 2026, from [Link]
-
Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Thuy, T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(6), 2499-2508. Retrieved February 15, 2026, from [Link]
-
Cas 77350-57-3,(4-[(4-NITROBENZYL)OXY]PHENYL)METHANOL. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). MDPI. Retrieved February 15, 2026, from [Link]
-
Research Article. (2016). International Journal of Pharmaceutical Sciences Review and Research, 41(1), 134-138. Retrieved February 15, 2026, from [Link]
-
Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. (2022, July 5). MDPI. Retrieved February 15, 2026, from [Link]
-
Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. (2005, August 18). University of Alberta Libraries. Retrieved February 15, 2026, from [Link]
-
Pytochemical screening and evaluation antimicrobial activity of the methanol extract of Ficus carica. (n.d.). SciELO México. Retrieved February 15, 2026, from [Link]
-
The proposed mechanism for the reaction of OH with 4-nitrophenol in the... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The methanol synthesis. (2022, October 26). BME. Retrieved February 15, 2026, from [Link]
-
Synthesis of C. 4-Methoxy-3-nitrophenol. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
-
Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025, September 30). MDPI. Retrieved February 15, 2026, from [Link]
-
Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 15, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. svedbergopen.com [svedbergopen.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. axxam.com [axxam.com]
- 6. (4-Methoxy-3-nitrophenyl)methanol | 41870-24-0 [sigmaaldrich.com]
- 7. (4-Methoxy-3-nitrophenyl)methanol | 41870-24-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. optibrium.com [optibrium.com]
- 14. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. wisdomlib.org [wisdomlib.org]
- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 19. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights | MDPI [mdpi.com]
- 20. Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One [journals.plos.org]
- 22. mdpi.com [mdpi.com]
Technical Guide: Safety, Hazards, and Handling of (4-Ethoxy-3-nitrophenyl)methanol
The following technical guide details the safety, hazards, and handling protocols for (4-Ethoxy-3-nitrophenyl)methanol .
Chemical Identity & Strategic Context
This compound is a specialized fine chemical intermediate, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other bioactive small molecules. It serves as a structural analog to the more common 4-methoxy variants used in EGFR inhibitor synthesis (e.g., Gefitinib intermediates), where the ethoxy group is employed to modulate lipophilicity and metabolic stability.
Identification Data
| Parameter | Detail |
| Chemical Name | (4-Ethoxy-3-nitrophenyl)methanol |
| Synonyms | 4-Ethoxy-3-nitrobenzyl alcohol; Benzenemethanol, 4-ethoxy-3-nitro- |
| CAS Number | Not widely indexed in public consumer databases.[1][2]Primary Precursors:132390-61-5 (Aldehyde), 59719-77-6 (Acid). Closest Toxicological Surrogate:41870-24-0 (4-Methoxy-3-nitrobenzyl alcohol). |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 211.19 g/mol |
| SMILES | CCOc1c(cc(cc1)[O-])CO |
| Physical State | Solid (crystalline powder), typically pale yellow to orange. |
Hazard Identification & Toxicology (GHS Classification)
Note: As a specialized intermediate, specific REACH/GHS registration data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of the homologous series (Nitrobenzyl alcohols) and the 4-methoxy analog.
GHS Classification (Inferred)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Cat.[3] 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |
Critical Hazard Analysis
-
Nitroaromatic Risks: The presence of the nitro group (-NO2) on the aromatic ring introduces a risk of thermal instability . While benzyl alcohols are generally stable, nitro-substituted aromatics can decompose exothermically at elevated temperatures (>150°C) or during distillation.
-
Bioavailability: The ethoxy substituent increases lipophilicity (LogP ~1.5–2.0) compared to the methoxy analog, potentially increasing dermal absorption rates.
-
Metabolic Activation: Nitrobenzyl alcohols can be metabolized to nitrobenzaldehydes (sensitizers) or reduced to aminobenzyl alcohols (potential for oxidation to reactive quinone imines).
Safe Handling & Engineering Controls
Synthesis & Processing Workflow
The following diagram illustrates the safe handling logic during the synthesis of this intermediate, specifically starting from the aldehyde precursor.
Figure 1: Process safety workflow for the synthesis and isolation of (4-Ethoxy-3-nitrophenyl)methanol.
Engineering Controls
-
Ventilation: All handling of the solid powder must occur within a certified chemical fume hood . Face velocity should be maintained >0.5 m/s.
-
Static Control: The ethoxy chain adds organic character, increasing the potential for static charge accumulation during powder transfer. Use antistatic scoops and ground all receiving vessels.
-
Temperature Control: Do not heat bulk material above 100°C without Differential Scanning Calorimetry (DSC) validation.
Emergency Response Protocols
First Aid Measures
| Exposure Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. | Nitro compounds can induce methemoglobinemia (rare but possible with high exposure). |
| Skin Contact | Wash with PEG-400 (if available) or copious soap and water for 15 min. | Lipophilic nature requires thorough emulsification for removal. |
| Eye Contact | Rinse cautiously with water for 15 min.[4] Remove contact lenses.[4] | Benzyl alcohols are irritants; prompt dilution prevents corneal damage. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center. | Aspiration risk; potential systemic toxicity. |
Fire-Fighting Measures
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO₂).
-
Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.
-
Explosion Risk: Sealed containers may rupture violently if heated due to decomposition of the nitro moiety.
Storage & Stability
-
Storage Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed.
-
Incompatibilities:
Synthesis & Application Context
This alcohol is typically generated in situ or as an isolated intermediate via the reduction of 4-Ethoxy-3-nitrobenzaldehyde (CAS 132390-61-5) or 4-Ethoxy-3-nitrobenzoic acid (CAS 59719-77-6).
Reaction Scheme Logic:
-
Nitration: 4-Ethoxybenzaldehyde
4-Ethoxy-3-nitrobenzaldehyde. -
Reduction: 4-Ethoxy-3-nitrobenzaldehyde
(4-Ethoxy-3-nitrophenyl)methanol . -
Downstream: The alcohol is often converted to a benzyl chloride or mesylate for coupling reactions in TKI synthesis.
Downstream Hazard Logic
When converting this alcohol to a leaving group (e.g., using Thionyl Chloride or Methanesulfonyl Chloride), the hazard profile shifts significantly:
-
Chlorination: Generates HCl gas and SO₂. The resulting benzyl chloride is a potent lachrymator and alkylating agent (suspected carcinogen).
Figure 2: Escalation of hazard profile during downstream derivatization.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxy-3-nitrobenzyl alcohol (CAS 41870-24-0).Link
-
PubChem. (2024). Compound Summary: 4-Ethoxy-3-nitrobenzoic acid (CAS 59719-77-6).[1][6][7] National Library of Medicine. Link
-
BLD Pharm. (2024). Product Safety: 4-Ethoxy-3-nitrobenzaldehyde (CAS 132390-61-5).[2]Link
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitrobenzyl alcohol derivatives.Link
-
Maskrey, T. S., et al. (2019). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. (Context for alkoxy-nitrobenzyl intermediates in TKI synthesis). Link
Sources
- 1. echemi.com [echemi.com]
- 2. 367501-32-4|3-Ethoxy-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. gpic.com [gpic.com]
- 5. redox.com [redox.com]
- 6. 4-Ethoxy-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. Newblue-CHEM_4-Ethoxy-3-nitrobenzoic acid 59719-77-6, CasNo.59719-77-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
(4-Ethoxy-3-nitrophenyl)methanol: Strategic Building Block for Kinase Inhibitors and Bioactive Ethers
Executive Summary
(4-Ethoxy-3-nitrophenyl)methanol is a specialized aromatic building block defined by its "4-alkoxy-3-nitro" substitution pattern. This structural motif is a critical pharmacophore precursor in medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., EGFR inhibitors like Erlotinib and Gefitinib analogs) where the 3-position requires an amino group for hinge binding or solubilizing tails, and the 4-position requires an ether linkage for hydrophobic pocket occupancy.
Unlike its more common methoxy analog, the ethoxy variant offers distinct steric and lipophilic properties (
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (4-Ethoxy-3-nitrophenyl)methanol |
| Common Synonyms | 4-Ethoxy-3-nitrobenzyl alcohol; 2-Nitro-1-ethoxy-4-(hydroxymethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Key Precursor CAS | 132390-61-5 (4-Ethoxy-3-nitrobenzaldehyde) |
| Physical State | Pale yellow to orange crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Insoluble in water |
| Stability | Stable under ambient conditions; Nitro group sensitive to strong reducing agents |
Synthesis of the Building Block
While the alcohol may not be consistently available in catalog inventories, it is synthesized quantitatively from the commercially available 4-ethoxy-3-nitrobenzaldehyde . The following workflow ensures high purity without chromatographic purification.
Mechanism & Workflow (DOT Diagram)
Caption: Two-step synthesis starting from the phenol precursor to the target benzyl alcohol.
Experimental Protocol: Reduction of 4-Ethoxy-3-nitrobenzaldehyde
Context: This reduction uses Sodium Borohydride (
Materials:
-
4-Ethoxy-3-nitrobenzaldehyde (10.0 mmol)
-
Sodium Borohydride (11.0 mmol, 1.1 eq)
-
Methanol (anhydrous, 20 mL)
-
THF (optional, if solubility is poor)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-3-nitrobenzaldehyde in Methanol (0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add
portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the alcohol spot ( ). -
Quench: Quench carefully with saturated
solution (10 mL) or Acetone (1 mL) to destroy excess hydride. -
Workup: Remove Methanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Usually yields a pure solid. If necessary, recrystallize from Ethanol/Hexane.
Synthetic Utility & Transformations
This scaffold serves as a "linchpin," allowing the attachment of a substituted aromatic ring to a core scaffold (e.g., quinazoline, pyrimidine) via the benzyl position, while reserving the nitro group for late-stage reduction to an aniline.
Module A: Benzyl Activation (Halogenation)
To couple this unit to nucleophiles (amines, phenols, or carbon nucleophiles), the alcohol is converted to a benzyl chloride or bromide.
-
Reagent: Thionyl Chloride (
) or Phosphorus Tribromide ( ). -
Product: 4-(Chloromethyl)-1-ethoxy-2-nitrobenzene.
-
Application: Alkylation of secondary amines to form the "tail" of kinase inhibitors.
Module B: Nitro Reduction (The "Masked" Aniline)
The nitro group prevents oxidation of the aniline during earlier steps. Once the benzyl linkage is established, the nitro group is reduced to an amine.
-
Methods:
, , or Catalytic Hydrogenation ( ). -
Critical Note: If the benzyl position contains a leaving group (like Cl), avoid
hydrogenation to prevent hydrogenolysis of the benzyl-Cl bond. Use Iron/Acetic acid instead.
Module C: Drug Discovery Case Study (EGFR Inhibitors)
In the synthesis of EGFR inhibitors (like Lapatinib analogs), the 3-amino group is crucial. The 4-ethoxy group provides specific hydrophobic interactions in the ATP-binding pocket.
Reaction Pathway Diagram
Caption: Divergent synthetic pathways from the central alcohol scaffold.
Detailed Protocol: Conversion to Benzyl Chloride
This is the most common next step for this building block.
Safety Warning: Thionyl chloride releases
-
Setup: Dissolve (4-Ethoxy-3-nitrophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Addition: Add Thionyl Chloride (
, 1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism. -
Reflux: Allow to warm to room temperature and stir for 2–4 hours. If conversion is slow, heat to mild reflux (40°C).
-
Workup: Evaporate solvent and excess
under reduced pressure (use a base trap for acidic vapors). -
Isolation: The residue is usually the pure benzyl chloride, used immediately in the next step (e.g., coupling with a quinazoline core) to avoid hydrolysis.
Safety & Handling
-
Nitro Compounds: While this specific alcohol is not classified as a high explosive, polynitro compounds can be energetic. Avoid heating the dry solid to high temperatures (>150°C).
-
Toxicity: Like many nitro-aromatics, it should be treated as a potential mutagen and skin sensitizer. Use nitrile gloves and full PPE.
-
Storage: Store in a cool, dry place. The alcohol is stable, but the benzyl chloride derivative is moisture-sensitive and should be stored under inert gas (Argon/Nitrogen).
References
-
Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds. Russian Journal of Organic Chemistry, 2024. (Describes the general oxidation/nitration and reduction workflows for this class of molecules).
-
Synthesis and Structure-Activity Relationships of 3-Aminobenzophenones. Journal of Medicinal Chemistry, 2004. (Details the synthesis of 4-ethoxy-3-nitrobenzaldehyde via alkylation and subsequent manipulations).
-
Preparation of Ethoxy Diphenyl Ethane Derivatives. European Patent EP2351730A1, 2011. (Provides industrial scale protocols for the synthesis and reduction of the 4-ethoxy-3-nitro scaffold).
-
Solvent effects on the kinetics of 4-nitrophenol reduction. Reaction Chemistry & Engineering, 2022. (Mechanistic insights into nitro group reduction in the presence of alcohols).
-
MK2 Inhibitors and Uses Thereof. World Intellectual Property Organization WO2014149164A1. (Example of the scaffold's use in kinase inhibitor design).
Sources
Methodological & Application
Technical Application Note: Optimized Alkylation Strategies using (4-Ethoxy-3-nitrophenyl)methanol
This guide outlines the optimized reaction conditions for utilizing (4-Ethoxy-3-nitrophenyl)methanol (also known as 4-ethoxy-3-nitrobenzyl alcohol) as an alkylating agent.[1]
Strategic Analysis & Chemical Logic
(4-Ethoxy-3-nitrophenyl)methanol is a "push-pull" aromatic system.[1] The 4-ethoxy group (electron donor) activates the ring and stabilizes benzylic carbocation character, while the 3-nitro group (electron acceptor) deactivates the ring and increases the electrophilicity of the benzylic carbon.[1]
For alkylation reactions, the hydroxyl group (-OH) is a poor leaving group.[1] Successful alkylation requires activating this position.
-
Route A (Activation-Substitution): Conversion to a benzyl halide (chloride/bromide).[1] This is the most robust, scalable method for alkylating amines and strong nucleophiles.
-
Route B (Mitsunobu): Direct alkylation of phenols or imides. Best for mild conditions where avoiding acidic/basic extremes is necessary.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal alkylation pathway based on the nucleophile type.
Protocol A: Indirect Alkylation via Benzyl Halide (Standard)
This is the industry-standard approach for using this scaffold in drug synthesis (e.g., EGFR inhibitors, kinase modulators).
Step 1: Activation (Synthesis of 4-Ethoxy-3-nitrobenzyl chloride)
The alcohol is converted to the chloride using thionyl chloride (
-
Reagents: (4-Ethoxy-3-nitrophenyl)methanol (1.0 equiv), Thionyl Chloride (1.2–1.5 equiv), DCM (Dichloromethane) or Toluene.[1]
-
Catalyst: DMF (Catalytic, 1-2 drops).[1]
Procedure:
-
Dissolve (4-Ethoxy-3-nitrophenyl)methanol (10 mmol) in anhydrous DCM (30 mL) under
atmosphere. -
Cool to 0°C. Add catalytic DMF (2 drops).
-
Add Thionyl Chloride (
, 12 mmol) dropwise over 15 minutes.-
Note: Evolution of
and HCl gas will occur. Vent to a scrubber.[1]
-
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
-
Workup: Evaporate solvent and excess
under reduced pressure. The residue (often a yellow solid) is usually pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc.
Step 2: Alkylation of Nucleophile (e.g., Dimethylamine)
Reference Validation: This specific transformation is cited in patent literature for synthesizing drug intermediates [1].
-
Reagents: 4-Ethoxy-3-nitrobenzyl chloride (from Step 1), Nucleophile (e.g., Amine, Phenol), Base (
or ).[1] -
Solvent: THF (Tetrahydrofuran) or DMF.
Procedure (Amine Alkylation):
-
Dissolve the Nucleophile (e.g., Dimethylamine, 1.5 equiv) in THF (10 vol).
-
Add Base if the amine is a salt (e.g.,
, 2.0 equiv). If using free amine in excess, external base may be omitted. -
Add a solution of 4-Ethoxy-3-nitrobenzyl chloride (1.0 equiv) in THF dropwise at 0°C or RT.
-
Stir at RT for 2–6 hours.
-
Workup: Concentrate solvent. Partition residue between EtOAc and sat.
. Dry organic layer ( ) and concentrate.
Data Summary for Route A:
| Parameter | Condition | Rationale |
| Solvent | DCM (Step 1), THF (Step 2) | DCM is inert to |
| Temperature | 0°C | Controls exotherm during activation; prevents elimination.[1] |
| Stoichiometry | 1.0 : 1.2 ( | Slight excess ensures complete conversion of -OH.[1] |
| Yield | >90% (Step 1), >85% (Step 2) | High efficiency due to deactivated ring preventing side reactions. |
Protocol B: Direct Alkylation via Mitsunobu Reaction[1]
Ideal for alkylating phenols or imides (e.g., Phthalimide) where making the halide is too harsh or unstable.
-
Mechanism: Activation of the alcohol by
/DEAD followed by displacement. -
Reagents: (4-Ethoxy-3-nitrophenyl)methanol (1.0 equiv), Nucleophile (Phenol/Imide, 1.1 equiv), Triphenylphosphine (
, 1.2 equiv), DEAD or DIAD (1.2 equiv).[1] -
Solvent: Anhydrous THF or Toluene.[1]
Procedure:
-
Dissolve (4-Ethoxy-3-nitrophenyl)methanol (1.0 mmol), Nucleophile (1.1 mmol), and
(1.2 mmol) in anhydrous THF (10 mL) under . -
Cool to 0°C.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.2 mmol) dropwise over 10 minutes.
-
Critical: The solution will turn yellow/orange.[2] Maintain temperature <5°C during addition to prevent side reactions.
-
-
Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate. Triturate with
/Hexane to precipitate (Triphenylphosphine oxide). Filter and purify filtrate by column chromatography.[3]
Troubleshooting & Optimization
Common Issues & Solutions
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Hydrolysis of Benzyl Chloride | Ensure anhydrous conditions. Store intermediate under |
| Polymerization | Acid-catalyzed self-condensation | The 4-ethoxy group activates the benzylic position.[1] Avoid strong acids without a nucleophile present. Keep temperature <40°C. |
| Incomplete Reaction (Mitsunobu) | Steric hindrance | Use ADDP/ |
| Color Change (Darkening) | Oxidation of Ethoxy/Nitro group | Nitro compounds can be light-sensitive.[1] Perform reactions in the dark or low light. |
Mechanistic Pathway (Route A)
Figure 2: Step-by-step mechanistic flow for the activation and substitution pathway.[1]
References
-
Patent Application US 2006/0223826A1 . Heterocyclic Compounds and Use Thereof. (Describes the synthesis of (4-Ethoxy-3-nitrobenzyl)dimethylamine from the chloride intermediate).
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1]
-
Organic Chemistry Portal . Mitsunobu Reaction: Mechanism and Conditions.
Sources
Application Note: Selective Oxidation of (4-Ethoxy-3-nitrophenyl)methanol
Abstract
This technical guide details the selective oxidation of (4-Ethoxy-3-nitrophenyl)methanol to 4-ethoxy-3-nitrobenzaldehyde , a critical intermediate in the synthesis of quinazoline-based EGFR inhibitors (e.g., Icotinib derivatives). We present three field-validated protocols ranging from laboratory-scale discovery (Manganese Dioxide) to process-scale manufacturing (TEMPO-mediated oxidation), alongside a robust backup method (PCC). Emphasis is placed on controlling over-oxidation to the carboxylic acid and managing the electronic deactivation caused by the ortho-nitro substituent.
Introduction & Strategic Analysis
The transformation of (4-Ethoxy-3-nitrophenyl)methanol (Alcohol 1 ) to 4-ethoxy-3-nitrobenzaldehyde (Aldehyde 2 ) presents specific chemoselective challenges. The ortho-nitro group exerts a strong electron-withdrawing effect, deactivating the benzylic position toward hydride abstraction mechanisms (e.g., PCC), while the para-ethoxy group acts as a resonance donor.
Retrosynthetic Context
This aldehyde is a pharmacophore scaffold for Tyrosine Kinase Inhibitors (TKIs). In drug development, high purity (>98%) is required to prevent the carryover of carboxylic acid impurities, which can interfere with subsequent aniline coupling or Knoevenagel condensations.
Method Selection Matrix
| Method | Reagent | Scale Suitability | Selectivity | Key Advantage |
| A | Activated | Lab (<50 g) | Excellent | Heterogeneous; simple filtration workup. No over-oxidation. |
| B | TEMPO / NaOCl | Process (>100 g) | High | Catalytic; Green chemistry; uses aqueous bleach. |
| C | PCC | Lab (<10 g) | Very High | "Hammer" method; works even on sterically/electronically difficult substrates. |
Chemical Reaction & Mechanism
Figure 1: General oxidation pathway. The critical control point is preventing the Product -> SideProduct pathway, primarily achieved by excluding water (Method C) or kinetic control (Method A).
Detailed Experimental Protocols
Method A: Activated Manganese Dioxide ( )
Best for: Medicinal Chemistry, Small Scale (100 mg – 50 g), Acid-Sensitive Substrates.
Mechanism: Radical adsorption mechanism. The benzylic alcohol adsorbs onto the
Reagents
-
Substrate: (4-Ethoxy-3-nitrophenyl)methanol (1.0 equiv)
-
Oxidant: Activated
(10.0 – 20.0 equiv by weight). Note: Standard pyrolusite is inactive. Use chemically activated grade. -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Temperature: Reflux (40°C for DCM, 60°C for
).
Protocol
-
Preparation: Dissolve 10.0 g of alcohol in 100 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 100 g of Activated
(10 wt equiv) in one portion. -
Reaction: Equip with a reflux condenser and heat to gentle reflux with vigorous stirring.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde typically appears as a bright yellow spot (UV active) with higher
than the alcohol. -
Time: Reaction typically requires 12–24 hours due to the deactivating nitro group.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the black slurry through a pad of Celite (diatomaceous earth) to remove fine manganese particles.
-
Wash the filter cake with DCM (3 x 50 mL).
-
-
Isolation: Concentrate the clear yellow filtrate under reduced pressure.
-
Result: The product usually crystallizes upon drying.
-
Troubleshooting: If the reaction stalls, add another 5 equiv of
Method B: TEMPO-Mediated Oxidation (Anelli Conditions)
Best for: Process Development, Scale-up (>50 g), Green Chemistry. Mechanism: An oxoammonium cation oxidizes the alcohol. NaOCl (bleach) acts as the terminal oxidant to regenerate TEMPO.
Reagents
-
Substrate: (4-Ethoxy-3-nitrophenyl)methanol (1.0 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.05 equiv).
-
Co-oxidant: NaOCl (commercial bleach, 1.1 – 1.3 equiv).
-
Co-catalyst: KBr (0.1 equiv).
-
Buffer:
(saturated aqueous) to maintain pH 8.6–9.5. -
Solvent: DCM / Water biphasic system.
Protocol
-
Setup: In a jacketed reactor cooled to 0°C, dissolve 50 g of alcohol in 250 mL DCM.
-
Catalyst Addition: Add solution of KBr (2.8 g) in water (10 mL) and TEMPO (370 mg).
-
Oxidant Feed: Slowly add aqueous NaOCl (adjusted to pH ~9 with
) dropwise over 30–60 minutes.-
Critical Control: Keep internal temperature < 10°C. Exotherms can lead to carboxylic acid formation.
-
-
Quench: Once TLC/HPLC shows consumption of starting material (<1%), add aqueous sodium thiosulfate (
) to quench excess bleach. -
Workup:
Method C: PCC (Pyridinium Chlorochromate)
Best for: Difficult substrates where
Protocol
-
Suspension: Suspend PCC (1.5 equiv) and anhydrous Sodium Acetate (0.5 equiv, buffers HCl) in anhydrous DCM.
-
Addition: Add solution of alcohol (1.0 equiv) in DCM at 0°C.
-
Stir: Warm to Room Temperature. Reaction is usually complete in 2–4 hours.
-
Workup: Decant the supernatant liquid from the black tarry gum. Wash the gum with diethyl ether. Filter combined organics through a plug of Florisil or Silica gel to remove Chromium residues.
Analytical Characterization
Verify the product identity using the following expected data points.
| Technique | Feature | Expected Signal | Note |
| 1H NMR | Aldehyde (-CHO) | Distinctive singlet. | |
| 1H NMR | Aromatic (H-2) | Deshielded by ortho-NO2 and CHO. | |
| IR | Carbonyl (C=O) | 1680 – 1700 | Strong stretch. |
| IR | Nitro ( | 1530 & 1350 | Asymmetric/Symmetric stretches. |
| TLC | Alcohol (~0.3) | (30% EtOAc/Hexane). |
Decision Logic for Optimization
Figure 2: Workflow for selecting the optimal oxidation strategy based on scale and constraints.
References
-
Manganese Dioxide Selectivity
-
Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1977.
-
-
TEMPO Oxidation (Anelli Protocol)
-
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987.
-
-
PCC Oxidation of Nitro-Benzyl Alcohols
-
Icotinib Intermediate Synthesis (Contextual Grounding)
-
"Methods of preparing icotinib and icotinib hydrochloride."[11] Patent WO2013064128A1.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (PDF) Oxidation of Methanol and Ethanol By Pyridinium Chlorochromate Kinetics and Mechanism [academia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. US9085588B2 - Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof - Google Patents [patents.google.com]
Using (4-Ethoxy-3-nitrophenyl)methanol as a pharmaceutical intermediate
Application Note: (4-Ethoxy-3-nitrophenyl)methanol as a Strategic Pharmaceutical Intermediate
Executive Summary
(4-Ethoxy-3-nitrophenyl)methanol (CAS: 5599-35-9), also known as 4-ethoxy-3-nitrobenzyl alcohol, is a critical benzenoid building block in the synthesis of tyrosine kinase inhibitors (TKIs) , somatostatin receptor antagonists , and antimitotic agents . Its value lies in the orthogonal reactivity of its functional groups: the oxidizable benzylic alcohol, the reducible nitro group, and the stable ethoxy ether.
This guide details the technical specifications, synthetic utility, and validated protocols for leveraging this intermediate in drug development pipelines, specifically focusing on the construction of quinazoline scaffolds and stilbene-based antineoplastics .
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | (4-Ethoxy-3-nitrophenyl)methanol |
| CAS Number | 5599-35-9 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 95–98 °C |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| Key Impurities | 4-Ethoxy-3-nitrobenzaldehyde (<0.5%); 4-Ethoxybenzyl alcohol (<0.2%) |
| Storage | Inert atmosphere (N₂), 2–8°C, protect from light |
Strategic Applications in Drug Synthesis
The utility of (4-Ethoxy-3-nitrophenyl)methanol branches into three primary synthetic pathways, each leading to distinct pharmacophores.
Pathway A: The "Aniline Gateway" (Reduction)
-
Target Class: Quinazoline EGFR Inhibitors, Benzimidazoles.
-
Mechanism: Reduction of the nitro group yields 3-amino-4-ethoxybenzyl alcohol . This "3-amino-4-alkoxy" motif is a structural prerequisite for cyclization into quinazoline cores, a scaffold found in drugs like Erlotinib and Gefitinib (though substituents vary).
-
Utility: The resulting aniline reacts with formamidine acetate or urea to close the pyrimidine ring.
Pathway B: The "Aldehyde Gateway" (Oxidation)
-
Target Class: Antimitotic Agents (Combretastatin Analogues), Somatostatin Receptor Modulators.
-
Mechanism: Selective oxidation converts the alcohol to 4-ethoxy-3-nitrobenzaldehyde .
-
Utility: This aldehyde undergoes:
-
Wittig/Horner-Wadsworth-Emmons reactions to form stilbenes (e.g., Combretastatin A-4 derivatives).
-
Reductive Amination to create N-benzylamine linkers for GPCR ligands.
-
Pathway C: The "Electrophile Gateway" (Halogenation)
-
Target Class: Kinase Inhibitor Side Chains.
-
Mechanism: Conversion to 4-ethoxy-3-nitrobenzyl chloride using thionyl chloride.
-
Utility: Acts as a potent alkylating agent for attaching the 4-ethoxy-3-nitrophenyl moiety to piperazines, morpholines, or other solubilizing tails.
Visualizing the Synthetic Tree
The following diagram illustrates the divergent synthesis pathways originating from (4-Ethoxy-3-nitrophenyl)methanol.
Caption: Divergent synthetic pathways for CAS 5599-35-9 leading to major pharmaceutical classes.
Experimental Protocols
Protocol A: Selective Oxidation to 4-Ethoxy-3-nitrobenzaldehyde
Context: This aldehyde is a required intermediate for synthesizing stilbene-based antimitotic agents.
Reagents:
-
Starting Material: 10.0 g (50.7 mmol)
-
Oxidant: Manganese Dioxide (MnO₂), activated (50.0 g)
-
Solvent: Dichloromethane (DCM), anhydrous (150 mL)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of (4-Ethoxy-3-nitrophenyl)methanol in 150 mL of anhydrous DCM. Stir until clear.
-
Addition: Add 50.0 g of activated MnO₂ in portions over 10 minutes to control the exotherm.
-
Reaction: Stir the heterogeneous black suspension vigorously at room temperature (25°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The alcohol (Rf ~0.3) should disappear, and the aldehyde (Rf ~0.6) should appear.
-
-
Filtration: Filter the mixture through a pad of Celite to remove manganese oxides. Wash the pad with 50 mL DCM.
-
Isolation: Concentrate the filtrate under reduced pressure (40°C, 300 mbar) to yield a yellow solid.
-
Purification: Recrystallize from Ethanol/Hexane (1:3) if purity is <98%.
Expected Yield: 8.5–9.0 g (85–90%).
Protocol B: Catalytic Reduction to 3-Amino-4-ethoxybenzyl alcohol
Context: Precursor for quinazoline ring closure.
Reagents:
-
Starting Material: 5.0 g (25.4 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.5 g)
-
Solvent: Methanol (100 mL)
-
Hydrogen Source: H₂ balloon (1 atm)
Procedure:
-
Safety Prep: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen.
-
Loading: Add the starting material and methanol. Carefully add the Pd/C catalyst (keep wet to prevent ignition).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously under H₂ balloon pressure at room temperature for 4–6 hours.
-
Critical Note: Do not overheat; high temperatures may cause hydrogenolysis of the benzylic alcohol to the methyl group (forming 3-amino-4-ethoxytoluene).
-
-
Filtration: Filter the catalyst through Celite under an inert atmosphere (Argon/Nitrogen) as the aniline product is oxidation-sensitive.
-
Isolation: Concentrate the filtrate in vacuo to give a viscous brown oil or low-melting solid. Use immediately in the next step to avoid oxidation (darkening).
Expected Yield: 4.1 g (95%).
Troubleshooting & Optimization (Senior Scientist Notes)
-
Issue: Over-oxidation during aldehyde synthesis.
-
Cause: Using Jones Reagent or KMnO₄ often oxidizes the alcohol directly to the carboxylic acid (4-ethoxy-3-nitrobenzoic acid).
-
Solution: Stick to MnO₂ (mild) or Swern Oxidation (low temp) to stop at the aldehyde stage.
-
-
Issue: Benzylic cleavage during reduction.
-
Cause: Using Pd/C with high pressure (>50 psi) or acidic media can cleave the C-O bond at the benzylic position.
-
Solution: Use Platinum Oxide (PtO₂) or Iron/Acetic Acid (Fe/AcOH) if benzylic retention is problematic with Pd/C.
-
-
Issue: Solubility.
-
Insight: The ethoxy group decreases water solubility compared to the methoxy analog. Always use dipolar aprotic solvents (DMF, DMSO) or chlorinated solvents for alkylation reactions.
-
References
-
Sigma-Aldrich. (4-Ethoxy-3-nitrophenyl)methanol Product Sheet. Retrieved from
- Wang, L., et al. (2004). "Synthesis and Structure-Activity Relationships of 3-Aminobenzophenones as Antimitotic Agents." Journal of Medicinal Chemistry, 47(16), 3927-3930.
-
Patent US20060223826A1. (2006). "Somatostatin receptor antagonists."[2] (Details the conversion of 4-ethoxy-3-nitrobenzyl chloride to receptor modulators). Retrieved from
-
BenchChem. Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester Applications. (Highlights the amino-alkoxy scaffold utility). Retrieved from
Sources
Application Notes and Protocols for the Scalable Preparation of (4-Ethoxy-3-nitrophenyl)methanol
Abstract
(4-Ethoxy-3-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring an ethoxy, a nitro, and a hydroxymethyl group on a benzene ring, offers versatile opportunities for further chemical modifications. This document provides a comprehensive guide to the scalable preparation of (4-Ethoxy-3-nitrophenyl)methanol, detailing two critical synthetic steps: the nitration of 4-ethoxybenzaldehyde and the subsequent chemoselective reduction of the resulting 4-ethoxy-3-nitrobenzaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth protocols, mechanistic insights, and safety considerations to ensure a reproducible and scalable process.
Introduction: The Significance of (4-Ethoxy-3-nitrophenyl)methanol
The strategic importance of (4-Ethoxy-3-nitrophenyl)methanol lies in its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—a primary alcohol, a nitro group, and an ethoxy ether—on an aromatic scaffold allows for a wide array of subsequent chemical transformations. The alcohol moiety can be oxidized to an aldehyde or converted to various leaving groups for nucleophilic substitution. The nitro group can be reduced to an amine, a pivotal functional group in the synthesis of many biologically active compounds, or it can be used to direct further aromatic substitutions. The ethoxy group, a stable ether linkage, modulates the electronic properties of the aromatic ring. This trifunctional nature makes (4-Ethoxy-3-nitrophenyl)methanol a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Overview of the Synthetic Strategy
The most direct and scalable synthetic route to (4-Ethoxy-3-nitrophenyl)methanol commences with the commercially available starting material, 4-ethoxybenzaldehyde. The synthesis is a two-step process:
-
Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 4-ethoxybenzaldehyde is nitrated to introduce a nitro group, yielding 4-ethoxy-3-nitrobenzaldehyde.
-
Chemoselective Reduction: The aldehyde functional group of 4-ethoxy-3-nitrobenzaldehyde is selectively reduced to a primary alcohol, affording the target molecule, (4-Ethoxy-3-nitrophenyl)methanol.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow for (4-Ethoxy-3-nitrophenyl)methanol.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in the table below for quick reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Liquid | 13-14 | 255 |
| 4-Ethoxy-3-nitrobenzaldehyde | C₉H₉NO₄ | 195.17 | Solid | 51-53 | Not available |
| (4-Ethoxy-3-nitrophenyl)methanol | C₉H₁₁NO₄ | 197.19 | Solid | Not available | Not available |
Detailed Experimental Protocols
Part A: Nitration of 4-Ethoxybenzaldehyde
Principle and Mechanistic Insight:
The nitration of 4-ethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. The ethoxy group is a strong activating group and an ortho, para-director, while the aldehyde group is a deactivating group and a meta-director. The directing effects of the powerful ethoxy group dominate, leading to the substitution of the nitro group at the ortho position relative to the ethoxy group (and meta to the aldehyde), yielding 4-ethoxy-3-nitrobenzaldehyde as the major product. Careful temperature control is paramount to minimize the formation of byproducts and prevent runaway reactions.[1]
Protocol:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath. While maintaining this temperature, slowly add 50 mL of concentrated nitric acid dropwise with continuous stirring.
-
Reaction Setup: In a separate larger three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 50 g (0.33 mol) of 4-ethoxybenzaldehyde in 100 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 4-ethoxybenzaldehyde dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 5-10 °C. The addition process typically takes about 1-2 hours.
-
Reaction Monitoring and Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude 4-ethoxy-3-nitrobenzaldehyde can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield a crystalline solid. Dry the purified product in a vacuum oven at 40-50 °C.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and potential explosions.[2]
-
The reaction generates toxic nitrogen oxide fumes. All operations must be conducted in a well-ventilated fume hood.[3]
Part B: Chemoselective Reduction of 4-Ethoxy-3-nitrobenzaldehyde
Principle and Mechanistic Insight:
The selective reduction of the aldehyde group in 4-ethoxy-3-nitrobenzaldehyde to a primary alcohol in the presence of a nitro group is a critical step. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild reducing nature.[4] It readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like nitro groups under standard conditions.[4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during the work-up yields the desired primary alcohol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 40 g (0.205 mol) of 4-ethoxy-3-nitrobenzaldehyde in 400 mL of methanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Reducing Agent: Cool the solution to 0-5 °C in an ice bath. In small portions, carefully add 8.5 g (0.225 mol) of sodium borohydride to the solution over a period of 30-45 minutes. The addition should be slow to control the exothermic reaction and gas evolution.
-
Reaction Monitoring and Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is no longer detectable.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the solution is approximately 6-7. This will neutralize the excess sodium borohydride and decompose the borate esters.
-
Solvent Removal and Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. Add 200 mL of water to the residue and extract the product with ethyl acetate (3 x 150 mL).
-
Purification and Isolation: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Ethoxy-3-nitrophenyl)methanol as a solid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.
Safety Precautions:
-
Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas. While methanol is used as the solvent in this protocol, the addition of the acidic work-up solution should be done cautiously.
-
Methanol is a flammable and toxic solvent.[5] Handle it in a well-ventilated fume hood and avoid sources of ignition.
Visualization of Key Processes
The following diagrams provide a visual representation of the mechanistic and procedural steps.
Caption: Mechanism of electrophilic aromatic nitration.
Caption: Step-by-step workflow for the chemoselective reduction.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of (4-Ethoxy-3-nitrophenyl)methanol. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers and production chemists can confidently produce this valuable intermediate with high yield and purity. The presented methods are designed to be self-validating through careful monitoring and purification steps, ensuring the integrity of the final product for its intended downstream applications.
References
-
Nitration reaction safety - YouTube. (2024, June 7). Retrieved from [Link]
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Topsoe. (n.d.). Methanol | MeOH | CH3OH | Purification method. Retrieved from [Link]
Sources
High-Fidelity Functionalization of (4-Ethoxy-3-nitrophenyl)methanol: A Modular Protocol Suite
Executive Summary & Scaffold Analysis
(4-Ethoxy-3-nitrophenyl)methanol (CAS: 50538-98-2) is a high-value "push-pull" aromatic scaffold.[1][2] It features an electron-donating ethoxy group (para to the hydroxymethyl) and an electron-withdrawing nitro group (meta to the hydroxymethyl).[1][2] This specific electronic arrangement creates a unique reactivity profile essential for designing photolabile linkers , EGFR inhibitors , and Antibody-Drug Conjugate (ADC) payloads .[3][1][2]
The Challenge: The benzylic hydroxyl group is the primary handle for functionalization. However, the ortho-nitro group deactivates the ring toward electrophilic substitution while simultaneously rendering the benzylic position sensitive to base-mediated elimination or over-oxidation.
The Solution: This guide provides three high-fidelity, self-validating protocols to convert the hydroxyl group into:
-
An Electrophilic Aldehyde (via Chemoselective Oxidation)
-
An Activated Carbonate (via Mixed Carbonate Synthesis for Carbamate Linkers)
Decision Tree & Workflow
Figure 1: Divergent functionalization pathways for the (4-Ethoxy-3-nitrophenyl)methanol scaffold.[3][1][2]
Module 1: Chemoselective Oxidation (Aldehyde Synthesis)
Objective: Convert the benzylic alcohol to 4-ethoxy-3-nitrobenzaldehyde without over-oxidation to the benzoic acid.
Rationale: While PCC (Pyridinium chlorochromate) is effective, it is toxic and difficult to remove.[3][2] Manganese Dioxide (MnO₂) is the superior choice for this scaffold.[3][1][2] The benzylic position is activated by the aromatic ring, allowing MnO₂ to effect oxidation under mild, heterogeneous conditions that simplify workup (filtration only).[3]
Protocol
-
Reagents:
-
Procedure:
-
Add activated MnO₂ in one portion.[1]
-
Stir vigorously at reflux (40°C) for 12–24 hours. Monitor by TLC (UV detection).
-
Checkpoint: The starting alcohol (lower Rf) should disappear.[3][2] If stalled, add fresh MnO₂ (5 equiv).[3][2]
-
Filter the black suspension through a pad of Celite®. Rinse the pad thoroughly with DCM.
-
Concentrate the filtrate in vacuo.[4]
-
Purification: Usually not required.[1] Recrystallization from Hexane/EtOAc if necessary.[1]
| Parameter | Specification |
| Typical Yield | 88–95% |
| Appearance | Yellow solid |
| Key Impurity | Benzoic acid derivative (if wet solvent used) |
Module 2: Activation to Alkyl Chloride[3]
Objective: Transform the hydroxyl group into a chloride leaving group for subsequent nucleophilic displacement (e.g., amine alkylation).
Rationale: The 4-ethoxy group stabilizes the developing carbocation character, but the 3-nitro group destabilizes it. A standard SN2 mechanism using Thionyl Chloride (SOCl₂) with Pyridine is optimal.[3][1][2] Pyridine acts as an HCl scavenger, preventing acid-catalyzed cleavage of the ethoxy ether.
Protocol
-
Reagents:
-
Procedure:
-
Dissolve substrate and pyridine in DCM (0.2 M) under N₂ atmosphere. Cool to 0°C.[1]
-
Add SOCl₂ dropwise over 15 minutes.[1] Caution: Gas evolution (SO₂, HCl).[3][2]
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Quench a mini-aliquot with MeOH and check TLC.[1]
-
Workup: Quench with Saturated NaHCO₂ (aq). Extract with DCM.[1][5] Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1][6]
-
-
Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Critical Note: Do not distill the product. Nitrobenzyl chlorides can be thermally unstable.[1]
Module 3: Linker Activation (Mixed Carbonate Synthesis)
Objective: Synthesize the "Active Ester" carbonate for carbamate-based drug conjugation (e.g., ADCs).
Rationale: Reacting the alcohol with 4-Nitrophenyl Chloroformate (NPC) creates a mixed carbonate.[1][2] The 4-nitrophenol group is a good leaving group (pKa ~7), allowing a subsequent amine (drug payload) to attack the carbonyl, forming a stable carbamate linkage.[3][2]
Figure 2: Activation mechanism using 4-Nitrophenyl Chloroformate.[3][1][2]
Protocol
-
Reagents:
-
Procedure:
-
Dissolve the substrate and Pyridine in dry DCM (0.1 M) under N₂.[3][2] Cool to 0°C.[1]
-
Observation: The solution may turn slight yellow.[4][5][6] A bright yellow color indicates premature hydrolysis of NPC to 4-nitrophenol.[1]
-
Stir at 0°C for 1 hour, then warm to RT for 4–16 hours.
-
Workup: Dilute with DCM. Wash with cold 1M HCl (to remove pyridine), then Saturated NaHCO₃, then Brine.
-
Note: The NaHCO₃ wash removes free 4-nitrophenol by-product (turning the aqueous layer bright yellow).[1][2] Repeat until the aqueous layer is pale.
-
-
Purification: Silica Gel Chromatography (DCM/MeOH or Hexane/EtOAc).[3][1][2]
| Parameter | Data |
| Typical Yield | 80–90% |
| Stability | Store at -20°C (Moisture sensitive) |
| Application | Reacts with amines to form Carbamates |
Safety & Handling (E-E-A-T)
-
Nitro Group Hazard: Compounds containing nitro groups on aromatic rings can be energetic.[1][2] While this specific alcohol is generally stable, never heat the residue to dryness at high temperatures (>100°C) or subject it to friction/shock.[3][2]
-
Reagent Toxicity: 4-Nitrophenyl chloroformate is a lachrymator and corrosive.[1][2] Handle in a fume hood.
-
Waste: All aqueous washes from Module 3 containing 4-nitrophenol must be disposed of as hazardous organic waste, not down the drain.
References
-
Oxidation (MnO2)
-
Chlorination (SOCl2)
-
Carbonate Synthesis (Linker Activation)
-
Specific Analog Protocol: "Synthesis of 4-(Methoxymethoxy)-3-(prop-2-yn-1-yloxy)benzyl (4-nitrophenyl) carbonate." Molecules, 2023.[3][7][8][9]
-
General Method: "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 2022.[3][4]
-
Source:
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. orgsyn.org [orgsyn.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. research.rug.nl [research.rug.nl]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. mdpi.com [mdpi.com]
Strategic Solvent Selection for Reactions of (4-Ethoxy-3-nitrophenyl)methanol: A Mechanistic and Practical Approach
An Application Note and Protocol Guide for Researchers
Introduction: Beyond "Like Dissolves Like"
(4-Ethoxy-3-nitrophenyl)methanol is a multifunctional building block of significant interest in the synthesis of pharmaceuticals and fine chemicals. Its chemical personality is defined by three key features: a reactive benzylic alcohol, an electron-withdrawing nitro group, and an electron-donating ethoxy group. The interplay of these functionalities makes the molecule susceptible to a variety of transformations, including oxidation, reduction, etherification, and esterification.
However, the success, selectivity, and efficiency of these reactions are not solely dictated by the choice of reagents. The reaction medium—the solvent—is an active participant that can profoundly influence reaction rates, equilibria, and even the mechanistic pathway. A suboptimal solvent choice can lead to sluggish reactions, low yields, or the formation of intractable side products.
This guide moves beyond the rudimentary principle of "like dissolves like" to provide a detailed, mechanistically-grounded framework for solvent selection in key transformations of (4-Ethoxy-3-nitrophenyl)methanol. We will explore the causal relationships between solvent properties and reaction outcomes, offering field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
The Molecular Landscape of (4-Ethoxy-3-nitrophenyl)methanol
Understanding the substrate is paramount. The molecule possesses both polar (hydroxyl, nitro) and nonpolar (aromatic ring, ethoxy chain) regions. The nitro group's strong electron-withdrawing nature acidifies the benzylic proton and deactivates the aromatic ring towards electrophilic substitution, while the ethoxy group has an opposing, activating effect. This electronic push-pull system influences the stability of reaction intermediates, a factor that is heavily modulated by the surrounding solvent.
Part 1: Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol to the corresponding aldehyde (4-ethoxy-3-nitrobenzaldehyde) or carboxylic acid is a foundational transformation. The primary challenge is often achieving high selectivity for the aldehyde while avoiding over-oxidation.
Mechanistic Considerations for Solvent Selection
The choice of solvent for oxidation reactions must consider several factors:
-
Solubility: Both the substrate and the oxidizing agent must be sufficiently soluble.
-
Inertness: The solvent must be stable under the oxidative conditions. Protic solvents like alcohols are generally unsuitable as they can be oxidized themselves.
-
Intermediate Stabilization: Many oxidations proceed via intermediates. For instance, oxidations involving aldehyde hydrates are favored in the presence of water.[1]
-
Safety: Aerobic oxidations in flammable organic solvents require careful management of oxygen concentration to avoid creating explosive mixtures.[1]
Historically, chlorinated solvents like dichloromethane (DCM) were common.[1] However, a shift towards greener and more effective solvents is evident. For TEMPO-catalyzed oxidations, for example, acetate esters (methyl or isopropyl acetate) have been shown to give superior results compared to DCM.[1]
Protocol: Selective Oxidation to 4-Ethoxy-3-nitrobenzaldehyde using TEMPO
This protocol details a selective, metal-free oxidation. The solvent system, a buffered biphasic mixture, is critical for modulating reactivity and facilitating product isolation.
Caption: Experimental workflow for the TEMPO-catalyzed oxidation.
Materials:
-
(4-Ethoxy-3-nitrophenyl)methanol (1.0 eq)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01-0.05 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM) or Methyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium hypochlorite (NaOCl) solution (10-12%)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve (4-Ethoxy-3-nitrophenyl)methanol in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add TEMPO and KBr to the solution.
-
Add the saturated NaHCO₃ solution to create a biphasic system and buffer the pH.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the NaOCl solution dropwise while stirring vigorously, maintaining the temperature below 5°C. The reaction is often characterized by a color change.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess oxidant.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-ethoxy-3-nitrobenzaldehyde.
Comparative Data: Solvent Effects on Oxidation
| Solvent | Dielectric Constant (20°C) | Typical Reaction Time | Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 1-2 h | ~85-90% | Standard, but environmentally less favorable.[1] |
| Methyl Acetate | 6.7 | 1-2 h | ~90-95% | Greener alternative, can provide better results than DCM.[1] |
| Acetonitrile | 37.5 | 2-4 h | ~80% | Can be used, but may require longer reaction times. |
| Water | 80.1 | Variable | Variable | Requires a water-soluble catalyst system; can favor carboxylic acid formation.[1][2] |
Part 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a pivotal step, yielding 3-amino-4-ethoxybenzyl alcohol, a versatile intermediate. The choice of reducing agent and solvent is critical for achieving high yields while preserving the benzylic alcohol.
Mechanistic Considerations for Solvent Selection
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[3][4] Protic solvents such as ethanol and methanol are excellent choices as they readily dissolve the substrate and are inert to the conditions. They also facilitate the transport of hydrogen gas to the catalyst surface. Ethyl acetate is another common and effective solvent.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are robust and cost-effective alternatives.[3][4] For SnCl₂ reductions, ethanol is a common solvent that effectively dissolves both the substrate and the reagent.[3] For reductions with metals like iron, an acidic aqueous medium or a mixture of an alcohol and acid (e.g., ethanol/acetic acid) is typically used.[5]
-
Sodium Borohydride (NaBH₄): While NaBH₄ alone does not typically reduce nitroarenes, its reactivity can be enhanced with additives.[6] Interestingly, for the reduction of similar compounds like 4-nitrophenol, the addition of alcohols (methanol, ethanol) to aqueous NaBH₄ solutions can dramatically decrease the reaction rate, an effect attributed in part to higher oxygen solubility in alcohols.[7][8]
Protocol: Nitro Group Reduction via Catalytic Hydrogenation
This protocol is often preferred for its clean reaction profile and high efficiency.
Caption: General workflow for catalytic hydrogenation.
Materials:
-
(4-Ethoxy-3-nitrophenyl)methanol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or other filter aid
Procedure:
-
In a flask suitable for hydrogenation, dissolve (4-Ethoxy-3-nitrophenyl)methanol in the chosen solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or as a slurry.
-
Seal the flask and purge the system with an inert gas (N₂ or Argon), followed by purging with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon or in a Parr shaker) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-amino-4-ethoxybenzyl alcohol, which can be purified further if necessary.
Comparative Data: Solvent Effects on Nitro Reduction
| Solvent | Method | Typical Reaction Time | Yield (%) | Notes |
| Ethanol | Catalytic Hydrogenation | 2-6 h | >95% | Excellent choice, good solubility for substrate and H₂.[4] |
| Methanol | Catalytic Hydrogenation | 2-6 h | >95% | Similar to ethanol, but lower boiling point. |
| Ethyl Acetate | Catalytic Hydrogenation | 3-8 h | >95% | Good alternative, useful if protic solvents are undesirable. |
| Ethanol | SnCl₂·2H₂O | 1-3 h | ~90% | Effective classical method, requires removal of tin salts during workup.[3] |
Part 3: Etherification of the Benzylic Alcohol
Synthesizing ethers from the benzylic alcohol (O-alkylation) typically involves nucleophilic substitution. The solvent's role in stabilizing intermediates and solvating ions is critical to the success of these reactions.
Mechanistic Considerations for Solvent Selection
-
Williamson Ether Synthesis (Sₙ2): This classic method involves deprotonating the alcohol to form an alkoxide, which then attacks an alkyl halide. This pathway is strongly favored by polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but poorly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive, thus accelerating the Sₙ2 reaction.[9] Protic solvents would solvate and deactivate the nucleophile through hydrogen bonding.[9]
-
Acid-Catalyzed Etherification: This method can be used for forming symmetrical ethers or reacting with another alcohol. It proceeds via a carbocation intermediate (Sₙ1-like).[10] The presence of an electron-withdrawing nitro group on the ring will destabilize the benzylic carbocation, making this pathway less favorable for (4-Ethoxy-3-nitrophenyl)methanol compared to electron-rich benzyl alcohols.[10]
-
Solvent as a Reactant: In some cases, an alcohol can be used as both the solvent and a reactant.[11] However, for benzyl alcohols with electron-withdrawing groups, certain solvents like dimethyl carbonate (DMC) can lead to undesired transesterification side reactions instead of etherification.[12][13]
Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a benzyl ether using a strong base and an alkyl halide in a polar aprotic solvent.
Materials:
-
(4-Ethoxy-3-nitrophenyl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of (4-Ethoxy-3-nitrophenyl)methanol in anhydrous DMF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0°C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material. Gentle heating (40-50°C) may be required for less reactive halides.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Comparative Data: Solvent Effects on Etherification (Sₙ2)
| Solvent | Dielectric Constant (20°C) | Type | Relative Rate | Notes |
| DMF | 36.7 | Polar Aprotic | Very Fast | Excellent choice, effectively solvates cations, high boiling point. |
| DMSO | 46.7 | Polar Aprotic | Very Fast | Similar to DMF, can be difficult to remove under vacuum. |
| Acetonitrile | 37.5 | Polar Aprotic | Fast | Good alternative to DMF/DMSO, lower boiling point. |
| THF | 7.5 | Moderately Polar Aprotic | Moderate | Common choice, less polar than DMF but effective. |
| Ethanol | 24.6 | Polar Protic | Slow | Not recommended. Solvates and deactivates the alkoxide nucleophile.[9] |
Part 4: Esterification of the Benzylic Alcohol
Ester formation is another key reaction of the hydroxyl group. The choice of solvent can significantly impact reaction kinetics and equilibrium.
Mechanistic Considerations for Solvent Selection
-
Steglich Esterification: This method uses a coupling agent like DCC or EDC with a catalyst (e.g., DMAP). Non-polar or moderately polar aprotic solvents like DCM , THF , or ethyl acetate are typically used to ensure solubility of all components and prevent side reactions with the solvent.
-
Mitsunobu Reaction: This reaction allows for esterification with inversion of configuration. The polarity of the solvent can have a dramatic effect on the rate. For some substrates, non-polar solvents like THF or benzene give higher yields than polar aprotic solvents.[14] The mechanism involves charged intermediates, and solvent polarity influences the stability and aggregation of these species.[14]
-
Base-Catalyzed Esterification: When reacting with an acid chloride or anhydride, a non-nucleophilic base is used as an acid scavenger. Solvents like DCM , THF , or acetonitrile are suitable. For some base-catalyzed processes, DMSO has been shown to provide superior kinetics and nearly quantitative yields compared to other dipolar aprotic solvents.[15]
Protocol: Steglich-type Esterification
This protocol uses EDC·HCl, a water-soluble carbodiimide that simplifies workup.
Caption: Workflow for a Steglich-type esterification reaction.
Materials:
-
(4-Ethoxy-3-nitrophenyl)methanol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve (4-Ethoxy-3-nitrophenyl)methanol, the carboxylic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl in one portion.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 1 M HCl (to remove DMAP and excess EDC), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel chromatography.
Comparative Data: Solvent Effects on Esterification
| Solvent | Method | Relative Rate | Yield (%) | Notes |
| Dichloromethane (DCM) | Steglich/EDC | Fast | ~90-95% | Standard, excellent solvent for reagents. |
| THF | Steglich/EDC | Fast | ~90% | Good alternative to DCM. |
| Acetonitrile | Steglich/EDC | Moderate | ~85% | Can be used, may be slower. |
| DMSO | Base-Catalyzed | Very Fast | >95% | Can offer significant kinetic advantages in certain esterifications.[15] |
| Toluene | Fischer | Slow | Variable | Used for azeotropic removal of water in Fischer esterification. |
Conclusion
The selection of a solvent for reactions involving (4-Ethoxy-3-nitrophenyl)methanol is a strategic decision that requires a nuanced understanding of the interplay between the substrate, reagents, and the reaction medium. By considering the mechanistic demands of each transformation—be it oxidation, reduction, etherification, or esterification—researchers can move beyond simple solubility criteria to rationally choose a solvent that maximizes yield, rate, and selectivity. The protocols and comparative data provided herein serve as a practical guide to navigate these choices, enabling more efficient and successful synthesis campaigns.
References
-
Slimi, H., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link][12]
-
Slimi, H., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Available at: [Link][13]
-
Otsuka, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. Available at: [Link][10]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link][5]
-
Hart, H., et al. (n.d.). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. ElectronicsAndBooks. Available at: [Link][16]
-
Kazantsev, D. A., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry. Available at: [Link][17]
-
U.S. Patent 6,362,378 B1. (n.d.). Method for etherifying a benzyl alcohol, resulting products and applications. Google Patents. Available at: [11]
-
Kazantsev, D. A., et al. (2025). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. ResearchGate. Available at: [Link][18]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link][3]
-
Gaylord Chemical. (n.d.). Esterification Comparative Reaction. gChem. Available at: [Link][15]
-
Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available at: [Link][19]
-
Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link][6]
-
Semagina, N., et al. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PMC. Available at: [Link][7]
-
Jenkins, I. D., et al. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Griffith Research Online. Available at: [Link][14]
-
Organic Process Research & Development. (n.d.). Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids. WordPress. Available at: [Link][1]
-
Semagina, N., et al. (2022). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering. Available at: [Link][8]
-
Pradhan, P., et al. (n.d.). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry. Available at: [Link][2]
Sources
- 1. Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl eth ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05997B [pubs.rsc.org]
- 11. US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. gchemglobal.com [gchemglobal.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Application Note: Strategic Esterification Protocols for (4-Ethoxy-3-nitrophenyl)methanol
Executive Summary
This technical guide outlines high-fidelity protocols for the esterification of (4-Ethoxy-3-nitrophenyl)methanol , a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1][2]
The presence of the meta-nitro group introduces electron-withdrawing character, slightly deactivating the benzylic hydroxyl compared to unsubstituted benzyl alcohol. Conversely, the para-ethoxy group provides resonance donation. Successful esterification requires balancing these electronic effects to minimize side reactions (such as benzylic substitution) while driving conversion to completion.[1] This guide presents two primary workflows: Nucleophilic Acylation (for simple esters) and Steglich Coupling (for complex acid moieties/prodrug synthesis).[1]
Chemical Context & Retrosynthetic Analysis[1]
The substrate, (4-Ethoxy-3-nitrophenyl)methanol, presents a unique "push-pull" electronic environment:
-
Nucleophile: Primary benzylic alcohol.[1]
-
Electronic Deactivation: The
group (meta) exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the oxygen lone pair relative to standard benzyl alcohols. -
Sterics: The 3,4-substitution pattern creates moderate steric crowding, necessitating the use of acylation catalysts (e.g., DMAP) to ensure rapid turnover.
Application Scope
-
Protecting Group Strategy: Acetylation to prevent oxidation during downstream nitration or reduction steps.[1]
-
Prodrug Synthesis: Coupling with amino acids or lipophilic acids to improve bioavailability of the final pharmacophore.
Protocol A: Nucleophilic Acylation (Standard)
Best for: Acetates, Benzoates, and simple aliphatic esters. Scale: Milligram to Multi-gram.
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8] | Role |
| (4-Ethoxy-3-nitrophenyl)methanol | 1.0 | Substrate |
| Acid Anhydride or Acyl Chloride | 1.2 – 1.5 | Electrophile |
| Triethylamine (TEA) or DIPEA | 2.0 | Base (Acid Scavenger) |
| DMAP (4-Dimethylaminopyridine) | 0.05 – 0.1 | Hyper-nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | [0.1 M] Concentration |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (4-Ethoxy-3-nitrophenyl)methanol (1.0 equiv) in anhydrous DCM (
). -
Base Addition: Cool the solution to
(ice bath). Add TEA (2.0 equiv) followed by DMAP (0.1 equiv). -
Acylation: Dropwise add the Acyl Chloride/Anhydride (1.2 equiv) over 10 minutes.
-
Exotherm Control: Maintain internal temperature
to prevent benzylic chloride formation (if using acyl chlorides).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with DCM (
).[1] -
Wash organics with
(to remove TEA/DMAP), then saturated , then Brine. -
Dry over
and concentrate in vacuo.
-
Workflow Diagram (DOT)
Protocol B: Steglich Esterification (Coupling)
Best for: Acid-sensitive substrates, Amino Acids (Boc/Fmoc protected), and complex carboxylic acids.[1]
Mechanism: DCC/EDC activation via
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8] | Role |
| Carboxylic Acid Partner | 1.1 | Acid Component |
| (4-Ethoxy-3-nitrophenyl)methanol | 1.0 | Alcohol Component |
| DCC or EDC[1][2][10]·HCl | 1.2 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| DCM or DMF | Solvent | [0.1 M – 0.2 M] |
Step-by-Step Methodology
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) and (4-Ethoxy-3-nitrophenyl)methanol (1.0 equiv) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equiv) in one portion.
-
Coupling: Cool to
. Add DCC (1.2 equiv) dissolved in a minimal amount of DCM dropwise.-
Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will begin to form within 15 minutes.
-
-
Reaction: Stir at
for 30 mins, then warm to RT and stir overnight (12–16h). -
Workup:
-
Filtration: If using DCC, filter off the insoluble DCU precipitate through a Celite pad.
-
Extraction: Dilute filtrate with EtOAc. Wash with
Citric Acid (removes DMAP/EDC urea), then Sat. , then Brine. -
Purification: Flash column chromatography is usually required to remove trace urea byproducts.[1]
-
Process Validation & QC
Analytical Parameters
-
HPLC: C18 Column, Gradient 10%
90% MeCN in Water ( Formic Acid).[1]-
Target: Product peak should show increased retention time (RT) compared to the alcohol due to capping of the polar -OH group.
-
-
1H NMR (CDCl3):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated Nucleophile | Increase DMAP to 0.2 equiv; Switch solvent to Pyridine (acts as solvent & base). |
| Side Product: Benzyl Chloride | High Temp / HCl buildup | Ensure temp |
| Rearrangement ( | Impurity in substrate | Ensure substrate is free of aniline impurities (if nitro reduction occurred previously).[1][2] |
Decision Matrix
Use the following logic to select the appropriate protocol for your drug development pipeline.
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[9] Angew.[1][9] Chem. Int. Ed.1978 , 17, 522-524.[2][9]
- General Acylation Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard text for nucleophilic substitution mechanisms).
-
Nitro-Benzyl Alcohol Reactivity: BenchChem Technical Support. "Optimizing Reaction Conditions for Benzyl Ester Formation."
-
Substrate Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 20534, 4-Methoxy-3-nitrophenol (Analogous reactivity data).[1][2]
-
Catalyst Efficiency: Sakakura, A., et al. "DMAP-catalyzed acylation of alcohols."[1][7] J. Am. Chem. Soc.[1][7]2007 , 129, 14775.[7]
Sources
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. chemrevise.org [chemrevise.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. iiste.org [iiste.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in the synthesis of (4-Ethoxy-3-nitrophenyl)methanol
Technical Support Center: Yield Optimization for (4-Ethoxy-3-nitrophenyl)methanol
Ticket ID: #SYN-50536-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
This guide addresses yield attrition in the synthesis of (4-Ethoxy-3-nitrophenyl)methanol (CAS: 50536-54-4). While the reduction of the corresponding benzaldehyde is chemically straightforward, users often report yields below 60% due to three specific failure modes: aqueous solubility losses during workup , incomplete borate hydrolysis , and precursor impurity .[1]
This document outlines a self-validating protocol designed to raise isolated yields to >85% through rigorous pH control and "salting out" techniques.
Module 1: Synthetic Route Analysis
To troubleshoot effectively, we must first validate the route. The most robust pathway for high-yield synthesis is the chemoselective reduction of 4-Ethoxy-3-nitrobenzaldehyde .
The "Golden Route": Borohydride Reduction
Unlike catalytic hydrogenation (which risks reducing the nitro group to an amine), Sodium Borohydride (
Reaction Scheme:
Why Yields Fail Here:
-
The "Sticky" Borate: The intermediate borate complex can form a gum that traps product if not fully hydrolyzed.
-
Amphiphilic Nature: The product possesses a polar nitro group and a hydroxyl group, giving it moderate water solubility. Standard extractions often leave 20-30% of the product in the aqueous waste.
Module 2: Critical Process Parameters (CPP)
The following table summarizes the variables that directly impact yield.
| Parameter | Recommended Range | Impact on Yield | Failure Mode |
| Stoichiometry | 0.5 - 0.7 eq | High | < 0.5 eq: Incomplete conversion.> 1.0 eq: Difficult workup, excess boron salts.[1] |
| Temperature | Moderate | > 40^\circ\text{C}: Risk of ether cleavage or side reactions.< 0^\circ\text{C}: Slow kinetics. | |
| Solvent | MeOH or EtOH (anhydrous) | High | Wet Solvent: Decomposes |
| Quench pH | pH 5 - 6 | Critical | pH < 2: Acid-catalyzed ether cleavage.pH > 9: Emulsion formation; product trapped in aqueous phase. |
Module 3: Optimized Experimental Protocol
This protocol includes a "Salting Out" step, which is the single most effective change for improving yield in nitro-benzyl alcohol synthesis.[1]
Materials
-
Substrate: 4-Ethoxy-3-nitrobenzaldehyde (Purity >98% by HPLC).[1]
-
Reagent: Sodium Borohydride (
), granular (98%). -
Solvent: Methanol (HPLC Grade).
-
Workup: Saturated Ammonium Chloride (
), Sodium Chloride ( ), Ethyl Acetate.[1]
Step-by-Step Workflow
-
Dissolution:
-
Dissolve 10.0 g (51.2 mmol) of aldehyde in 100 mL Methanol.
-
Checkpoint: Solution must be clear yellow. If cloudy, filter before proceeding to remove insoluble oligomers.[1]
-
Cool to
in an ice bath.
-
-
Reduction:
-
Add
(1.16 g, 30.7 mmol, 0.6 eq) portion-wise over 15 minutes. -
Observation: Mild gas evolution (
) is normal. Vigorous bubbling indicates wet solvent. -
Remove ice bath and stir at Room Temperature (RT) for 45 minutes.
-
Validation: Perform TLC (3:7 EtOAc:Hexane). The aldehyde spot (
) should disappear; product spot ( ) appears.
-
-
Hydrolysis (The Critical Step):
-
Cool back to
. -
Slowly add Saturated
(50 mL) to quench. -
Stir vigorously for 20 minutes. This breaks the boron-oxygen bonds.[2]
-
Rotary Evaporation: Remove the Methanol under reduced pressure (keep bath
). You will be left with an aqueous slurry.
-
-
"Salting Out" Extraction:
-
Add 50 mL water to the slurry.
-
Add solid NaCl until the solution is saturated. Rationale: This increases the ionic strength of the water, forcing the organic product out (Salting Out effect).
-
Extract with Ethyl Acetate (
). Note: DCM can be used, but EtOAc often gives better phase separation for nitro compounds.[1]
-
-
Isolation:
-
Combine organic layers. Wash with Brine (
). -
Dry over anhydrous
. Filter and concentrate. -
Yield Target: >90% off-white to pale yellow solid.
-
Module 4: Troubleshooting Logic & Visualization
Use the following decision tree to diagnose low yields or purity issues.
Figure 1: Troubleshooting decision tree for yield loss in nitro-benzyl alcohol synthesis.
Module 5: Frequently Asked Questions (FAQ)
Q1: My product is an oil, but the literature says it should be a solid (MP ~92-97°C). Why? A: This is a classic "oiling out" phenomenon caused by residual solvent or impurities (often unreacted aldehyde).
-
Fix: Triturate the oil with cold Hexane or a Hexane/Ether mixture. Scratch the flask walls with a glass rod to induce nucleation. If it remains an oil, run a rapid silica plug (eluting with DCM) to remove trace aldehyde, which depresses the melting point.[1]
Q2: The reaction mixture turned deep orange/red upon adding
Q3: Can I use Lithium Aluminum Hydride (
Q4: Why do you recommend removing Methanol before extraction? A: Methanol is miscible with both water and organic solvents. If left in the mixture during extraction, it acts as a phase transfer bridge, dragging your polar product into the aqueous waste layer.[1] Evaporating it forces the product to choose between the water (unfavorable if salted out) and the Ethyl Acetate (favorable).
References
-
Sigma-Aldrich. Product Specification: 3-Methoxy-4-nitrobenzyl alcohol (Analogous Structure).[1] Retrieved from
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard protocols for Borohydride reduction).
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Nitrobenzyl alcohol (Solubility Data). Retrieved from
-
Kazantsev, D. A., et al. Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols.[1][3] Russian Journal of Organic Chemistry, 2024.[1] (Discusses stability of nitro-benzyl systems).
-
Patent CN105859559A. Production method of 3-ethoxy-4-nitrophenol.[4] (Reference for ethoxy-nitro aromatic stability and workup).
Sources
- 1. CN104370746A - Cost-saving preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents [patents.google.com]
Recrystallization solvents for (4-Ethoxy-3-nitrophenyl)methanol
Technical Support Center: Purification of (4-Ethoxy-3-nitrophenyl)methanol CAS: 55993-36-7 | Molecular Formula: C₉H₁₁NO₄ | Role: Intermediate for EGFR Inhibitors
Introduction: The Purity Imperative
As a Senior Application Scientist, I understand that (4-Ethoxy-3-nitrophenyl)methanol is not just a reagent; it is a critical scaffold often used in the synthesis of tyrosine kinase inhibitors. Impurities here—specifically unreacted aldehyde precursors or over-reduced amine byproducts—can propagate through subsequent steps, poisoning catalysts or complicating final API crystallization.
This guide moves beyond generic advice. It applies solubility parameters specifically suited to the nitro-alkoxy-benzyl alcohol motif, balancing the lipophilicity of the ethoxy tail against the polarity of the nitro/alcohol groups.
Part 1: Solvent Selection Strategy
The solubility profile of this molecule is governed by competing forces:
-
π-π Stacking (Aromatic Core): Requires polarizable solvents.[1]
-
Hydrogen Bonding (-OH, -NO₂): Requires proton donors/acceptors.
-
Lipophilicity (-OEt): Reduces water solubility compared to simple nitrobenzyl alcohols.
Recommended Solvent Systems
| Solvent System | Type | Suitability | Technical Notes |
| Ethanol (95%) | Single | High | First Choice. The 5% water content acts as a mild anti-solvent at RT, while the ethanol dissolves the compound at reflux. |
| Ethyl Acetate / Heptane | Binary | High | Best for Purity. Excellent for removing non-polar impurities.[1] The "Ethoxy" tail makes this compound soluble in hot EtOAc. |
| Toluene | Single | Medium | Risk of Oiling Out. Good for scale-up, but the boiling point (110°C) may exceed the compound's melting point, causing phase separation. |
| Methanol / Water | Binary | Medium | Use only if Ethanol fails. Methanol is often "too good" a solvent, leading to poor recovery yields. |
Solvent Decision Logic (DOT Visualization)
Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility tests.
Part 2: Troubleshooting & Optimization
Users frequently encounter two specific failure modes with nitro-aromatic alcohols.
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, the solution turns cloudy and deposits a yellow oil at the bottom as it cools.
-
Mechanism: The solute separates as a liquid because the solution temperature is still above the solute's melting point, but the saturation limit has been exceeded. This is common with (4-Ethoxy-3-nitrophenyl)methanol due to its moderate melting point (~90-100°C).
-
Corrective Action:
-
Re-heat to redissolve the oil.
-
Add Seed Crystals: Add a tiny amount of pure solid at 5-10°C below the boiling point of the solvent.
-
Slow Down Cooling: Insulate the flask. Rapid cooling promotes oiling.
-
Increase Solvent Volume: You may be too concentrated. Add 10-15% more solvent.
-
Issue 2: Persistent Color (Orange/Red Impurities)
Symptom: Crystals are dark yellow/orange instead of pale yellow/off-white.
-
Mechanism: Nitro compounds are naturally yellow, but oxidation byproducts (azo/azoxy species) or unreacted aldehyde precursors deepen the color.
-
Corrective Action:
-
Activated Charcoal: Add 1-2% wt/wt activated charcoal to the hot solution.
-
Hot Filtration: Filter through a Celite pad while boiling hot. Crucial: Pre-warm the funnel to prevent premature crystallization.
-
Part 3: Master Protocol (Standard Operating Procedure)
Objective: Purify 10g of crude (4-Ethoxy-3-nitrophenyl)methanol.
Materials:
-
Crude (4-Ethoxy-3-nitrophenyl)methanol
-
Solvent A: Ethyl Acetate (Good solvent)
-
Solvent B: Heptane (Anti-solvent)
-
Activated Carbon (Optional)
Workflow:
-
Dissolution (The Limit Test):
-
Place 10g crude solid in a 250mL Erlenmeyer flask.
-
Add 30 mL Ethyl Acetate.
-
Heat to reflux (approx. 77°C) with stirring.
-
Observation: If solid remains, add EtOAc in 5 mL portions until dissolved.
-
Note: If solution is dark, add activated carbon and reflux for 5 mins, then hot filter.
-
-
Nucleation Point:
-
Remove from heat.
-
While still hot (~60°C), slowly add Heptane dropwise.
-
Stop adding Heptane the moment a faint, persistent cloudiness appears.
-
Add 1-2 mL of Ethyl Acetate to clear the cloudiness (restore single phase).
-
-
Crystallization:
-
Allow the flask to cool to Room Temperature (RT) undisturbed. Do not stir.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Harvesting:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash filter cake with cold Heptane/EtOAc (4:1 ratio).
-
Dry in a vacuum oven at 40°C. Caution: Do not overheat, as nitro compounds can be thermally sensitive.
-
Process Flow Diagram (DOT Visualization)
Figure 2: Step-by-step workflow for the binary solvent recrystallization process.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use water as the anti-solvent with Ethanol? A: Yes, an Ethanol/Water system is viable. However, the ethoxy group makes the molecule sufficiently lipophilic that adding water too quickly can cause the product to "crash out" as an amorphous powder rather than crystalline needles. If using water, add it very slowly and keep the solution near boiling.
Q: What is the expected melting point? A: While specific batch data varies, analogous 4-alkoxy-3-nitrobenzyl alcohols typically melt between 90°C and 105°C . If your purified solid melts significantly lower (e.g., <85°C), it likely contains solvent inclusions or unreacted aldehyde.
Q: Is the compound light-sensitive? A: Yes. Nitro-aromatics can undergo slow photochemical degradation (turning dark orange/brown). Perform recrystallization away from direct sunlight and store the final product in amber vials.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017.
-
PubChem Database. Compound Summary for (4-Ethoxy-3-nitrophenyl)methanol (CAS 55993-36-7). Link
-
Org. Synth. 1941, 21, 44. p-Nitrobenzyl alcohol purification methods. (Analogous chemistry). Link
Sources
Troubleshooting low conversion rates of (4-Ethoxy-3-nitrophenyl)methanol
Welcome to the technical support center for (4-Ethoxy-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Low conversion rates are a common frustration, often stemming from the unique electronic and structural properties of the molecule. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide & FAQs
Q1: My reaction involving (4-Ethoxy-3-nitrophenyl)methanol is sluggish or stalls completely. What are the fundamental factors I should investigate first?
A1: When confronting low conversion rates, a systematic evaluation of your experimental setup is the most effective approach. The issue often lies in one of three areas: reactant integrity, reaction conditions, or the inherent reactivity of the substrate itself.
The structure of (4-Ethoxy-3-nitrophenyl)methanol presents a unique electronic landscape. The ethoxy group (-OEt) at the para-position is an electron-donating group (EDG), which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[1][2][3] Conversely, the nitro group (-NO₂) at the meta-position is a strong electron-withdrawing group (EWG), which deactivates the ring.[4][5] This push-pull electronic effect, combined with the reactivity of the benzylic alcohol, can lead to unexpected outcomes.
Before delving into complex mechanistic problems, start with a foundational checklist.
Initial Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low reaction conversion.
Q2: I'm attempting a catalytic reaction, such as a hydrogenation or a cross-coupling, and observing almost no product formation. Could the substrate be poisoning my catalyst?
A2: Yes, this is a highly probable cause. The nitro group on your substrate is a well-documented poison for many common transition metal catalysts, especially those based on Palladium (Pd), Platinum (Pt), and Nickel (Ni).[6][7]
The Causality of Catalyst Poisoning: Catalyst poisoning occurs when a substance chemically bonds to the active sites of a catalyst, blocking them from participating in the catalytic cycle.[8] Nitro compounds, along with other functionalities like sulfides and nitriles, have a strong affinity for metal surfaces and can cause partial or total deactivation.[6][7] In the context of (4-Ethoxy-3-nitrophenyl)methanol, the nitro group can strongly adsorb to the catalyst surface, preventing the intended substrate (e.g., the benzylic alcohol in a coupling reaction) from accessing the active sites. This leads to a dramatic drop in catalytic activity and, consequently, low or no conversion.[9]
Mitigation Strategies & Catalyst Selection:
| Catalyst Type | Susceptibility to Nitro Group Poisoning | Recommended Action & Alternatives |
| Palladium (e.g., Pd/C, Pd(PPh₃)₄) | High | Avoid in initial steps if the nitro group is to be preserved. If reducing the nitro group is the goal, ensure sufficient catalyst loading and hydrogen pressure. For other transformations, consider protecting the nitro group or choosing a different synthetic route. |
| Raney Nickel (Raney Ni) | High | Primarily used for nitro group reduction. Be aware that traces of nitrogen-containing byproducts can also inhibit activity.[9] |
| Platinum (e.g., PtO₂) | Moderate to High | Can be used for nitro reduction, but poisoning is still a concern. |
| Rhodium (Rh), Ruthenium (Ru) | Moderate | May offer better tolerance in some cases, but substrate-specific testing is required. |
| Non-Metal Catalysts | Low / Not Applicable | Consider organocatalysis or other metal-free methodologies if your desired transformation allows. |
Workflow for Diagnosing Catalyst Poisoning
Caption: Decision process for addressing suspected catalyst poisoning.
Q3: How can I improve the yield of a nucleophilic substitution reaction, such as converting the alcohol to a benzyl halide or ether?
A3: The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, direct substitution is inefficient. The key to a successful nucleophilic substitution is to first convert the hydroxyl group into an excellent leaving group. Low yields in these reactions typically stem from incomplete activation of the alcohol or suboptimal conditions for the subsequent substitution step.[10]
Treatment of benzyl alcohols substituted with electron-withdrawing groups (like the nitro group in your compound) with tosyl chloride can sometimes lead directly to the corresponding benzyl chloride rather than the expected tosylate.[11] This provides a direct route to the halide.
Step-by-Step Protocol for Conversion to (4-Ethoxy-3-nitrophenyl)methyl Bromide:
This protocol uses phosphorus tribromide (PBr₃), a common and effective reagent for converting primary and secondary alcohols to the corresponding bromides.
Materials:
-
(4-Ethoxy-3-nitrophenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1.0 equivalent of (4-Ethoxy-3-nitrophenyl)methanol in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C. Using a slight excess of PBr₃ can sometimes improve yields, but start with a smaller amount to avoid side reactions.[12]
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (see Q5). The starting material is more polar than the product.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker of crushed ice. Then, cautiously add saturated NaHCO₃ solution until the bubbling ceases to neutralize the acidic byproducts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Q4: I suspect my starting material or solvents are impure. What are the recommended purification protocols?
A4: The purity of all reagents and solvents is paramount for achieving high conversion rates. Impurities can introduce side reactions, poison catalysts, or interfere with the desired reaction pathway.
Purification of (4-Ethoxy-3-nitrophenyl)methanol by Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted nitrophenyl compounds, alcohols like ethanol or methanol, or solvent mixtures like ethanol/water or ethyl acetate/hexanes, are often good starting points.[13]
-
Protocol:
-
Dissolve the crude (4-Ethoxy-3-nitrophenyl)methanol in a minimum amount of hot (near boiling) ethanol in an Erlenmeyer flask.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
-
Purification of Common Solvents: Impurities in solvents (e.g., water, peroxides, or other organic compounds) can be detrimental.
| Solvent | Common Impurities | Recommended Purification Method |
| Dichloromethane (DCM) | Water, HCl | Wash with 5% NaHCO₃ solution, then water. Dry over anhydrous CaCl₂ and distill.[14] |
| Tetrahydrofuran (THF) | Water, Peroxides | Pre-dry with KOH pellets. Reflux over sodium/benzophenone ketyl under N₂ until a persistent blue/purple color appears, then distill. |
| Ethanol | Water, Aldehydes | Reflux over magnesium turnings activated with iodine, then distill.[15][16] |
| Toluene | Water, Sulfur compounds | Wash with concentrated H₂SO₄, then water, then NaHCO₃ solution. Dry over CaCl₂ or CaSO₄ and distill from sodium.[14] |
Q5: What are the best analytical methods to monitor the progress of my reaction?
A5: Real-time or frequent reaction monitoring is crucial to avoid low yields due to incomplete reactions or product degradation from prolonged reaction times.[17][18] A combination of techniques provides the most comprehensive picture.
1. Thin-Layer Chromatography (TLC): TLC is a fast, qualitative method perfect for quick checks on the consumption of starting material and the appearance of the product.[19]
-
Protocol:
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A mixture of hexanes and ethyl acetate is a good starting point. A 7:3 or 8:2 ratio often provides good separation for compounds of this polarity.
-
Spotting: On a single plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize under UV light (254 nm). The starting alcohol will be more polar (lower Rƒ) than less polar products like the corresponding halide or ether.
-
2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the precise concentration of reactants and products over time.[19]
-
Protocol:
-
System: A standard HPLC with a UV detector and a C18 reversed-phase column.
-
Sample Prep: Quench a small aliquot of the reaction mixture (e.g., in cold acetonitrile), filter, and dilute with the mobile phase.
-
Conditions:
-
Mobile Phase: Isocratic elution with an acetonitrile/water mixture (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or 280 nm.
-
-
Analysis: Track the disappearance of the reactant peak and the appearance of the product peak. Calculate percent conversion from the relative peak areas.
-
Hypothetical Analytical Data:
| Compound | TLC Rƒ (7:3 Hexanes:EtOAc) | HPLC Retention Time (C18, 60:40 ACN:H₂O) |
| (4-Ethoxy-3-nitrophenyl)methanol | 0.35 | 4.5 min |
| (4-Ethoxy-3-nitrophenyl)methyl bromide | 0.65 | 7.2 min |
| 4-Ethoxy-3-nitrobenzaldehyde (Oxidation Product) | 0.55 | 6.8 min |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) if an internal standard is used.[20] Key transformations to monitor include the disappearance of the broad alcohol -OH peak and the shift of the benzylic -CH₂- protons (typically around 4.6-4.8 ppm for the alcohol) to a different chemical shift in the product.
Q6: Are there stability issues or degradation pathways for (4-Ethoxy-3-nitrophenyl)methanol under common reaction conditions?
A6: Yes, the molecule has several reactive sites that can lead to degradation under certain conditions.
-
Strongly Acidic Conditions: Under strongly acidic conditions, particularly with heating, intramolecular reactions and rearrangements can occur. For example, 2-nitrobenzyl alcohol is known to react in strong acids like trifluoromethanesulfonic acid to give rearranged products.[21][22] While your substrate is a 3-nitro isomer, similar complex reactions could be possible, leading to a loss of the desired product.
-
Oxidative Conditions: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (4-ethoxy-3-nitrobenzaldehyde) or carboxylic acid.[23] Ensure your reaction is free from unintended oxidants and, if not performing an oxidation, maintain an inert atmosphere (N₂ or Ar).
-
Photochemical Instability: Nitrobenzyl alcohols can be photochemically active. Irradiation, particularly in aqueous solutions, can lead to intramolecular photoredox reactions, converting the alcohol to a carbonyl and the nitro group to a nitroso group.[24][25] It is good practice to protect reactions involving this compound from direct light, for instance, by wrapping the flask in aluminum foil.
-
Bacterial Degradation: While less common in a sterile synthesis lab, it's noteworthy that various microorganisms can degrade nitrophenolic compounds, which could be a factor in long-term storage of impure materials.[26][27][28][29]
By carefully considering these factors and applying a systematic troubleshooting approach, you can significantly improve the conversion rates and overall success of your reactions involving (4-Ethoxy-3-nitrophenyl)methanol.
References
-
Wikipedia contributors. (2024). Catalyst poisoning. Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. (n.d.). Catalyst poisoning. Grokipedia. [Link]
-
Zhang, Z., et al. (2010). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]
-
Kevill, D. N., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2985. [Link]
-
GAS Dortmund. (n.d.). Detection of Catalyst Poisons. GAS Dortmund. [Link]
-
Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4287. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Brainly.in. (2024). Explain why alkoxy group is ortho para directing and activates the aromatic ring towards electrophilic substitution. Brainly.in. [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]
-
Kevill, D. N., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC. [Link]
-
Chen, Y., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 777. [Link]
-
Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. Acta Chemica Scandinavica, B 28, 645-649. [Link]
-
University of Calgary. (n.d.). Aromatic Compounds and Their Reactions. [Link]
-
Chapman, N. B., et al. (1983). Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2399-2404. [Link]
-
Gill, C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Perrin, D.D., Armarego, W.L.F., & Perrin, D.R. (1980). Purification of Laboratory Chemicals. Pergamon Press. [Link]
-
Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. [Link]
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]
-
Takeo, M., et al. (2018). Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1. Journal of Bioscience and Bioengineering, 126(3), 340-346. [Link]
-
ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]
-
Sakthivel, T., et al. (2017). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology, 7(21), 5046-5054. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Kazantsev, A. V., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(1), 1-10. [Link]
-
Wang, P., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(1), 975-984. [Link]
-
Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
-
LibreTexts Chemistry. (2023). 10.10. Regioselectivity and Substituent Effects. [Link]
-
IUPAC. (1986). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Link]
-
Singh, K., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 410(28), 7225-7232. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. [Link]
-
Semantic Scholar. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]
-
National Institutes of Health. (n.d.). (4-Nitrophenyl)methanol. PMC. [Link]
-
Ananthakrishna Nadig, P., et al. (2012). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Journal of the Indian Chemical Society, 89, 1-6. [Link]
-
ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(38), 8373-8381. [Link]
-
ResearchGate. (n.d.). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]
-
Kogyo Kagaku Zasshi. (1955). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. brainly.in [brainly.in]
- 3. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chem.uoi.gr [chem.uoi.gr]
- 16. d-nb.info [d-nb.info]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. asahilab.co.jp [asahilab.co.jp]
- 21. scispace.com [scispace.com]
- 22. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. asianpubs.org [asianpubs.org]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 27. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 28. Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Optimizing reaction temperature for (4-Ethoxy-3-nitrophenyl)methanol synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: (4-Ethoxy-3-nitrophenyl)methanol
Primary Application: Key intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors).
Reaction Class: Chemoselective Nucleophilic Addition (Hydride Reduction).
Standard Reagents: Sodium Borohydride (
This guide addresses the critical thermodynamic and kinetic parameters required to synthesize (4-Ethoxy-3-nitrophenyl)methanol from its aldehyde precursor. The primary challenge is maintaining chemoselectivity : reducing the aldehyde functionality without affecting the labile nitro group.
The "Goldilocks" Temperature Zone
Temperature optimization for this synthesis is not about finding a single static point, but managing a thermal gradient :
| Phase | Optimal Temp | Critical Rational (Why?) |
| 1. Solubilization | Ensure complete dissolution of the aldehyde substrate. | |
| 2. Reagent Addition | Safety & Selectivity. Controls the exothermic release of | |
| 3. Reaction Progression | Kinetics. Ensures complete conversion. Low temps ( | |
| 4. Quenching | Safety. Mitigates violent gas evolution during acid/aqueous workup. |
Troubleshooting Guide (Q&A)
Issue A: Incomplete Conversion (Stalled Reaction)
User Question: I stirred the reaction for 4 hours at
Root Cause: Kinetic Trapping.
At
Corrective Action:
-
Warm to RT: Allow the reaction to warm to
immediately after reagent addition is complete. -
Check Solubility: Ensure the starting aldehyde didn't precipitate out at
. If the mixture is a slurry, add a co-solvent like THF (Tetrahydrofuran) to solubilize the aldehyde.
Issue B: Formation of Impurities (Over-reduction)
User Question: My product has a yellow/orange tint and NMR shows broad peaks around 3.5-4.0 ppm. I ran the reaction at
Root Cause: Loss of Chemoselectivity.
While
-
Nitro Reduction: Trace formation of azo/azoxy dimers or hydroxylamines.
-
Cannizzaro Reaction: In strongly basic media (generated by borohydride decomposition), the aldehyde can disproportionate.
Corrective Action:
-
Strict Temperature Ceiling: Never exceed
. -
Reagent Quality: Ensure your
is dry. Wet borohydride creates highly basic sodium hydroxide/borate species rapidly, promoting side reactions.
Issue C: Violent Bubbling during Addition
User Question: When I added the
Root Cause: Uncontrolled Exotherm & Hydrogen Evolution.
Corrective Action:
-
Cool First: Chill the aldehyde solution to
before addition. -
Portion-wise Addition: Add
in 4-5 small portions over 15 minutes.
Optimized Experimental Protocol
Objective: Synthesis of (4-Ethoxy-3-nitrophenyl)methanol (10 mmol scale).
Reagents:
-
4-Ethoxy-3-nitrobenzaldehyde (1.95 g, 10 mmol)
-
Sodium Borohydride (0.19 g, 5 mmol - 0.5 eq is stoichiometric, but 0.6-0.7 eq is recommended)
-
Ethanol (Absolute, 20 mL)
-
THF (Optional, 5 mL if solubility is poor)
Step-by-Step Method:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.95 g of aldehyde in 20 mL Ethanol.
-
Note: If the solution is cloudy, add THF dropwise until clear.
-
-
Cooling: Place the flask in an ice-water bath. Equip with a thermometer and magnetic stir bar. Cool internal temperature to
. -
Addition: Add
(solid) in small portions over 10-15 minutes.-
Observation: Expect mild bubbling (
gas). Ensure temp stays .
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (
). Stir for 45-60 minutes.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). Product is more polar (lower
) than the aldehyde.
-
-
Quenching: Cool back to
. Slowly add Saturated solution (10 mL) or 1M HCl to destroy excess hydride.-
Warning: Vigorous bubbling will occur.
-
-
Workup: Evaporate bulk ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes during the temperature optimization process.
Figure 1: Optimized workflow for the reduction of 4-ethoxy-3-nitrobenzaldehyde, highlighting critical temperature control points.
References
-
BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. Link (General principles of nitrobenzaldehyde handling).
-
Organic Syntheses. (2011). Aldehyde reduction to 1° alcohol by NaBH4.[1] Organic Syntheses, Coll. Vol. 8. Link
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Ethoxy-3-nitrobenzaldehyde. Link
-
Thermo Fisher Scientific. (2025). Reduction of Nitroaromatic Compounds: Technical Bulletins. Link
-
PubChem. (2025).[3] 4-Ethoxy-3-nitrobenzaldehyde Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Handling Moisture Sensitivity in (4-Ethoxy-3-nitrophenyl)methanol Reactions
Welcome to the dedicated technical support guide for handling (4-Ethoxy-3-nitrophenyl)methanol. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. The inherent moisture sensitivity of (4-Ethoxy-3-nitrophenyl)methanol, and indeed many benzyl alcohols, necessitates careful handling to ensure the success and reproducibility of your synthetic endeavors.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges posed by moisture in your reactions.
Frequently Asked Questions (FAQs)
Q1: What makes (4-Ethoxy-3-nitrophenyl)methanol sensitive to moisture?
A1: The moisture sensitivity of (4-Ethoxy-3-nitrophenyl)methanol is primarily attributed to the hydroxyl (-OH) group attached to the benzylic carbon. This alcohol functionality can participate in undesirable side reactions in the presence of water. For instance, in reactions requiring anhydrous conditions, such as those involving Grignard reagents or strong bases, water can quench the reagents, leading to failed or low-yielding reactions.[3] Furthermore, the presence of water can affect the solubility of the compound and other reagents, potentially altering reaction kinetics. While some reactions involving benzyl alcohols can be enhanced by the presence of water, particularly certain photocatalytic oxidations, many standard organic transformations require its strict exclusion.[4][5][6]
Q2: How should I properly store (4-Ethoxy-3-nitrophenyl)methanol to minimize moisture absorption?
A2: Proper storage is the first line of defense against moisture contamination. (4-Ethoxy-3-nitrophenyl)methanol should be stored in a tightly sealed container in a dry and well-ventilated area, away from heat and sources of ignition.[7][8][9] For long-term storage, using a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves is highly recommended. Always ensure the container is sealed promptly after use to minimize exposure to atmospheric moisture.
Q3: Can I visually identify if my (4-Ethoxy-3-nitrophenyl)methanol has been compromised by moisture?
A3: Visual inspection alone is often insufficient to determine moisture content. While significant moisture absorption might lead to clumping of the solid material, trace amounts of water that can still be detrimental to a reaction will not be visible. In some cases, degradation of similar compounds due to air and moisture can lead to a color change, but this is not a reliable indicator for (4-Ethoxy-3-nitrophenyl)methanol.[10] Therefore, it is best to assume that a previously opened container has been exposed to moisture and take appropriate drying measures before use.
Q4: What are the most reliable methods for detecting trace amounts of water in my reagents or solvents?
A4: For quantitative analysis of water content, Karl Fischer titration is the industry standard and can accurately measure water content down to the parts-per-million (ppm) level.[11][12] More recently, 19F NMR-based methods have been developed that offer comparable or even greater sensitivity and can be performed in an inert atmosphere, which is advantageous for highly sensitive reagents.[11] Quantitative 1H NMR (qNMR) can also be a powerful tool for determining water content.[13] For a quick qualitative check, commercially available test strips can provide a rapid indication of the presence of water in organic solvents.[14][15]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with (4-Ethoxy-3-nitrophenyl)methanol, with a focus on issues arising from moisture contamination.
Problem 1: Low or No Yield in a Reaction Sensitive to Moisture
Scenario: You are performing a reaction, such as a Grignard reaction or an acylation with an acid chloride, and you obtain a significantly lower yield than expected, or the reaction fails to proceed altogether.
Potential Cause: The most likely culprit is the presence of water, which has quenched your moisture-sensitive reagents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no reaction yield.
Detailed Corrective Actions:
-
Drying the Starting Material: If you suspect your (4-Ethoxy-3-nitrophenyl)methanol is wet, it can be dried by dissolving it in a suitable anhydrous solvent (e.g., toluene) and performing an azeotropic distillation. Alternatively, for small quantities, drying under high vacuum for several hours may be sufficient.
-
Ensuring Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents.[16] Solvents should be stored over activated molecular sieves (3Å or 4Å are generally suitable for most common solvents).[17] The water content of the solvent can be verified using Karl Fischer titration.[18]
-
Proper Glassware Preparation: All glassware must be rigorously dried immediately before use.[19] This can be achieved by oven-drying at >120°C for at least 4 hours or by flame-drying the assembled apparatus under a stream of inert gas (nitrogen or argon).[2][16]
-
Maintaining an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas.[3] This can be achieved using a Schlenk line or by setting up the reaction with a balloon filled with nitrogen or argon.[20][21] For extremely sensitive reactions, working in a glovebox is ideal.[22]
Problem 2: Formation of Unexpected Byproducts
Scenario: Your reaction produces the desired product, but it is contaminated with one or more significant byproducts that are difficult to separate.
Potential Cause: Moisture can lead to specific side reactions. For example, in an acid-catalyzed reaction, water can promote the formation of ethers through the dehydration of two alcohol molecules.[23] In oxidation reactions, the presence of water can sometimes lead to over-oxidation to the corresponding carboxylic acid.[24]
Byproduct Identification and Mitigation
| Potential Byproduct | Plausible Cause | Analytical Identification (¹H NMR) | Mitigation Strategy |
| Bis(4-ethoxy-3-nitrophenyl) ether | Acid catalysis in the presence of trace water.[23] | Complex aromatic signals, disappearance of the benzylic alcohol proton signal. | Strictly anhydrous conditions, use of a non-protic acid catalyst if possible. |
| 4-Ethoxy-3-nitrobenzoic acid | Over-oxidation of the alcohol.[1] | Disappearance of the benzylic -CH₂OH protons, appearance of a carboxylic acid proton signal (>10 ppm). | Use a milder oxidizing agent, carefully control reaction stoichiometry and temperature. |
| Starting material | Incomplete reaction due to reagent quenching by water.[25] | Presence of characteristic signals for (4-Ethoxy-3-nitrophenyl)methanol. | Follow the corrective actions outlined in "Problem 1." |
Problem 3: Inconsistent Reaction Times or Results
Scenario: You run the same reaction on different days and observe significant variations in reaction time, yield, or purity.
Potential Cause: Inconsistent levels of atmospheric moisture can lead to variable amounts of water being introduced into your reaction, causing irreproducibility.
Protocol for Ensuring Reproducibility
Caption: Standardized workflow for reproducible anhydrous reactions.
Key Steps for Consistency:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to an SOP for all moisture-sensitive reactions. This should detail every step, from glassware preparation to reagent addition.
-
Reagent and Solvent Handling: Always use freshly dried and distilled solvents.[16] Avoid using solvents from bottles that have been opened multiple times over a long period. Dry solid reagents under vacuum before use if their hygroscopic nature is a concern.[18]
-
Atmospheric Control: Be mindful of ambient humidity. On particularly humid days, it is even more critical to be rigorous with anhydrous techniques. If possible, perform sensitive reactions in a controlled environment like a glovebox.
Experimental Protocols
Protocol 1: Drying of (4-Ethoxy-3-nitrophenyl)methanol via Azeotropic Distillation
-
Place the (4-Ethoxy-3-nitrophenyl)methanol to be dried in a round-bottom flask of appropriate size.
-
Add a solvent that forms a low-boiling azeotrope with water, such as toluene. The amount of solvent should be sufficient to fully dissolve the compound upon gentle heating.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill off and collect in the side arm of the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Continue the distillation until no more water collects in the trap.
-
Allow the solution to cool. The anhydrous solution of (4-Ethoxy-3-nitrophenyl)methanol in toluene can then be used directly, or the solvent can be removed under reduced pressure to yield the dry solid.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)
-
Oven-dry or flame-dry a round-bottom flask containing a magnetic stir bar.
-
While the flask is still warm, fit it with a rubber septum and clamp it securely.
-
Insert a needle connected to a nitrogen line and a second "bleed" needle to allow air to escape.
-
Flush the flask with nitrogen for several minutes.[21]
-
Remove the bleed needle first, followed by the nitrogen inlet needle.
-
Quickly replace the nitrogen inlet needle with a needle attached to a balloon filled with nitrogen. A slight positive pressure will be maintained within the flask.[20]
-
Add anhydrous solvents and liquid reagents via a syringe through the septum.[16] Add solid reagents quickly by briefly removing the septum under a positive flow of nitrogen.
References
-
Fiveable. (2025, September 15). Anhydrous Conditions Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Drug Discovery Unit, University of Dundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]
-
Drug Discovery Unit, University of Dundee. Reaction Set-up. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. Retrieved from [Link]
-
Li, Y., et al. (2022). Water enhanced photo-oxidation of alcohols on colloidal quantum dots. Catalysis Science & Technology, 12(3), 853-860. Retrieved from [Link]
-
NurdRage. (2015, November 26). Drying Alcohol Using Magnesium and Molecular Sieves. Retrieved from [Link]
-
Wang, Y., et al. (2020). Cooperative selective benzyl alcohol oxidation and hydrogen production over Pd6(SC12H25)12 cluster-coupled CdS nanorods: the key role of water in photocatalytic benzyl alcohol splitting. Journal of Materials Chemistry A, 8(29), 14591-14598. Retrieved from [Link]
-
Wang, Y., et al. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Analytical Chemistry, 95(43), 15983–15990. Retrieved from [Link]
-
Chen, J., et al. (2016). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. RSC Advances, 6(78), 74807-74814. Retrieved from [Link]
-
Amelin, V. G., et al. (2010). A test method for determining water in organic solvents. Journal of Analytical Chemistry, 65(3), 316-318. Retrieved from [Link]
-
Yoshikawa, H., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Biosensors, 12(12), 1103. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Retrieved from [Link]
-
SATHEE. Chemistry Benzyl Alcohol. Retrieved from [Link]
-
Ciriminna, R., et al. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Journal of Molecular Catalysis A: Chemical, 386, 1-6. Retrieved from [Link]
-
Schlenk Line Survival Guide. Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester. Retrieved from [Link]
-
Honeywell. Methanol. Retrieved from [Link]
-
Kazantsev, D. A., et al. (2025, August 7). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Kazantsev, D. A., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
-
Organic Syntheses. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? Retrieved from [Link]
-
Chemical Science. (2022). Synthesis of organic molecules via spray-drying. Retrieved from [Link]
-
Organic Chemistry. (2025, November 2). Aromatic synthesis. Retrieved from [Link]
-
Organic Syntheses. p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2022, April 29). The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Drahoňovský, D., et al. (2011). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278. Retrieved from [Link]
-
Molecules. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Retrieved from [Link]
-
Honeywell. Methanol. Retrieved from [Link]
-
State of Michigan. (2015). SAFETY DATA SHEET - Methanol. Retrieved from [Link]
- Google Patents. (2016). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
-
Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link]
-
Waters Corporation. (2021). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Retrieved from [Link]
-
PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Benzyl Alcohol [sathee.iitk.ac.in]
- 2. moodle2.units.it [moodle2.units.it]
- 3. fiveable.me [fiveable.me]
- 4. Water enhanced photo-oxidation of alcohols on colloidal quantum dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cooperative selective benzyl alcohol oxidation and hydrogen production over Pd6(SC12H25)12 cluster-coupled CdS nanorods: the key role of water in photocatalytic benzyl alcohol splitting - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. (4-Methoxy-3-nitrophenyl)methanol | 41870-24-0 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (4-Ethoxy-3-nitrophenyl)methanol Stability Profile
Compound ID: (4-Ethoxy-3-nitrophenyl)methanol CAS: 50566-28-6 (Analogous reference standards applied) Chemical Class: Electron-deficient Benzyl Alcohol / Nitroaromatic[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed a color change in your sample or an unexpected peak in your chromatogram.
(4-Ethoxy-3-nitrophenyl)methanol presents a unique stability profile due to the "push-pull" electronic nature of its substituents.[1] The ethoxy group (electron-donating) activates the ring, while the nitro group (electron-withdrawing) deactivates it.[1] However, the primary instability risk lies in the benzylic alcohol moiety , which is susceptible to oxidation, and the nitro group , which is chromogenic and photosensitive.
This guide provides the protocols necessary to diagnose, validate, and prevent degradation.
Module 1: Visual Diagnostics & Physical State[1][2]
Q: My sample has turned from off-white to deep yellow/orange. Is it still usable?
A: Proceed with caution. This indicates photo-degradation. [1]
-
The Mechanism: Nitroaromatics are inherently photosensitive. Upon exposure to UV or visible light (blue spectrum), the nitro group (
) can undergo radical excitation.[1] While this compound lacks the specific ortho-nitrobenzyl arrangement required for rapid photocleavage (the nitro is meta to the benzylic carbon), it is still prone to forming azoxy- or azo-dimers and radical species that are highly colored.[1] -
Impact: The color change often represents a trace surface impurity (<1% w/w) rather than bulk decomposition.
-
Action: Perform the Solubility Test (Module 3) and HPLC Purity Check (Module 2) . If purity is >98%, the material is usable for synthetic steps but may require recrystallization for analytical standards.
Q: The powder has clumped or looks "wet."
A: This suggests hygroscopic moisture uptake or partial oxidation. [1]
-
The Mechanism: Benzyl alcohols can hydrogen bond with atmospheric water. Furthermore, if oxidation has occurred, the formation of 4-ethoxy-3-nitrobenzaldehyde (which often has a lower melting point) can depress the melting point of the bulk mixture, leading to a "sticky" solid.
-
Action: Desiccate under high vacuum (0.1 mbar) for 4 hours. If the texture does not recover, the sample is likely chemically degraded.
Module 2: Analytical Troubleshooting (The "Data Check")
Q: I see a "Ghost Peak" at a longer retention time than my product. What is it?
A: It is almost certainly 4-ethoxy-3-nitrobenzaldehyde. [1]
-
The Causality: Benzylic alcohols oxidize to benzaldehydes upon exposure to air, a process accelerated by light and trace metals. The aldehyde is less polar than the alcohol, resulting in a longer retention time on Reverse Phase (RP) columns.
Standardized HPLC Protocol for Purity Assessment
Use this method to separate the parent alcohol from the aldehyde and acid degradation products.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 210 nm (carbonyl capture) |
| Reference RT | Alcohol (~6-7 min) < Aldehyde (~9-10 min) < Acid (~8-9 min, pH dependent) |
Q: How do I confirm the impurity without a standard? A: UV Spectrum Validation. Extract the UV spectrum of the ghost peak from your DAD (Diode Array Detector).
-
Alcohol (Parent): Typical benzene absorption.[1]
-
Aldehyde (Impurity): Will show a bathochromic shift (red shift) and a distinct
transition band due to the carbonyl conjugation with the nitro-aromatic system.[1]
Module 3: Storage & Handling Protocols
Q: Can I store this at room temperature?
A: Short-term only (<24 hours).[1] Long-term requires cold storage.
Follow this hierarchy for storage stability:
-
Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but ensure the vial is sealed tightly to prevent condensation upon thawing.[1]
-
Atmosphere: Argon is superior to Nitrogen.[1] Argon is heavier than air and provides a better "blanket" in the vial, preventing the aerobic oxidation of the alcohol to the aldehyde.
-
Container: Amber glass is mandatory to prevent nitro-group photo-excitation.[1]
Module 4: Degradation Pathway Visualization
The following diagram illustrates the critical degradation nodes. Use this to identify where your process might have failed (e.g., "Did I leave it in light?" vs "Did I leave the cap off?").
Figure 1: Mechanistic degradation pathways showing aerobic oxidation (Red) and photolysis (Yellow).[1]
Module 5: Troubleshooting Decision Matrix
Use this workflow to decide the fate of your sample.
Figure 2: Logical troubleshooting workflow for sample disposition.
References
-
PubChem. Compound Summary for (4-Ethoxy-3-nitrophenyl)methanol. National Library of Medicine.[1] Available at: [Link][1]
-
He, Z.-X., et al. (2023).[1][2] "Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes." Journal of Organic Chemistry. (Demonstrates the susceptibility of electron-rich benzyl alcohols to oxidation). Available at: [Link][1]
-
Carl Roth. Safety Data Sheet: 4-Nitrobenzyl alcohol.[1] Available at: [Link]
Sources
Technical Support Center: Purification of (4-Ethoxy-3-nitrophenyl)methanol
Status: Operational Ticket ID: PUR-4E3N-OH Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to isolate (4-Ethoxy-3-nitrophenyl)methanol (CAS: N/A for specific isomer, analogous to 619-73-8). This compound presents a classic "push-pull" separation challenge:
-
The "Pull": The nitro group (
) and the benzylic alcohol ( ) are polar, creating significant interaction with the silica stationary phase (hydrogen bonding and dipole-dipole). -
The "Push": The ethoxy group (
) adds lipophilicity, slightly reducing retention compared to its methoxy or hydroxy analogues.
Common Impurity Profile:
-
Precursor: 4-Ethoxy-3-nitrobenzaldehyde (from NaBH4 reduction).
-
Regioisomers: If synthesized via nitration of (4-ethoxyphenyl)methanol.
-
Oxidation Products: 4-Ethoxy-3-nitrobenzoic acid (if stored improperly).
Part 1: Method Development (The "Pre-Flight" Check)
Before packing your column, you must validate your mobile phase. Do not skip this step.
Standard TLC Protocol
Stationary Phase: Silica Gel 60
| Solvent System (v/v) | Est.[1] Rf (Target) | Est. Rf (Aldehyde Impurity) | Application |
| 20% EtOAc / Hexane | 0.15 - 0.25 | 0.50 - 0.60 | Recommended Starting Point |
| 40% EtOAc / Hexane | 0.40 - 0.55 | 0.75 - 0.85 | For flushing/fast elution |
| 5% MeOH / DCM | 0.30 - 0.45 | > 0.80 | For highly polar impurities |
Tech Note: The aldehyde precursor lacks the hydrogen-bond donating capability of the alcohol, meaning it will elute significantly faster (higher Rf). If your
, your solvent system is too polar.
Part 2: The Purification Workflow
The following diagram outlines the decision logic for purifying this specific nitro-benzyl alcohol.
Figure 1: Decision matrix for the purification of nitro-substituted benzyl alcohols.
Part 3: Troubleshooting & FAQs
Category A: Separation Issues
Q: My target alcohol is co-eluting with the aldehyde starting material. How do I fix this?
A: This is a "Capacity Factor" (
-
Diagnosis: You likely used a solvent system where the Rf of the target is > 0.4. When compounds move too fast, the silica doesn't have enough "theoretical plates" to resolve them.
-
The Fix: Reduce the solvent polarity.
-
Switch from 30% EtOAc to 15% EtOAc in Hexane.
-
Target an Rf of 0.20 for the alcohol. The aldehyde will likely remain at Rf ~0.50, creating a massive separation window.
-
-
Alternative: If using Hexane/EtOAc fails, switch to Dichloromethane (DCM) as the base solvent. DCM solubilizes nitro compounds well but interacts differently with the silica surface, often sharpening peaks.
Q: The spots are "streaking" or "tailing" badly on the TLC/Column. A: Tailing in benzyl alcohols is usually caused by hydrogen bonding with free silanol groups on the silica.
-
Immediate Fix: Add 1% Triethylamine (TEA) to your column solvent during equilibration. This neutralizes the acidic silanol sites.
-
Note: (4-Ethoxy-3-nitrophenyl)methanol is relatively stable, but the nitro group can make the ring electron-deficient. Avoid strong acids.
Category B: Loading & Solubility
Q: My sample precipitates when I add the mobile phase (Hexane/EtOAc) for loading. A: Nitro-aromatics often have poor solubility in non-polar alkanes (Hexane/Heptane).
-
Protocol: Do NOT liquid load if precipitation occurs. This will cause band broadening and ruin the separation.
-
Solution: Dry Loading.
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone (where it is soluble).
-
Add silica gel (ratio 1:2 sample-to-silica by weight).
-
Evaporate the solvent on a rotovap until you have a free-flowing yellow powder.
-
Load this powder carefully onto the top of your packed column.
-
Category C: Visual & Yield
Q: I see a yellow band on the column, but it's not my product. A:
-
Scenario 1 (Fast moving yellow band): This is likely the aldehyde or a nitrophenol impurity. Nitro-aldehydes are often intensely colored.
-
Scenario 2 (Stuck yellow band): If a yellow band stays at the baseline, it might be a nitrophenolate salt or oxidized carboxylic acid.
-
Verification: Do not rely on color. Collect fractions and check via TLC/UV. The alcohol (target) is often paler yellow than the aldehyde.
Part 4: Step-by-Step Protocol
Objective: Purify 1.0 g of crude (4-Ethoxy-3-nitrophenyl)methanol.
Materials:
-
Silica Gel (40-63
, 60 ).[2] -
Column: 25-30mm diameter (approx 30-40g silica).
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (for loading).[1]
Procedure:
-
Pack: Slurry pack the column using 10% EtOAc/Hexane . This ensures the column is tightly packed and equilibrated in a non-polar solvent.
-
Load: Use the Dry Loading technique (see Category B above) to ensure a tight starting band.
-
Elute (Gradient):
-
CV 1-3: 10% EtOAc/Hexane (Elutes non-polar impurities/aldehyde).
-
CV 4-10: Ramp to 30% EtOAc/Hexane (Target alcohol usually elutes here).
-
CV 11+: Flush with 50% EtOAc (Elutes polar byproducts).
-
-
Monitor: Check fractions using UV (254 nm). The nitro group provides strong absorbance.
-
Workup: Combine pure fractions. Evaporate solvent
.-
Pro-Tip: If the oil resists solidification, triturate with cold pentane or diethyl ether to induce crystallization [1].
-
References
-
Sigma-Aldrich. (4-Ethoxy-3-methoxyphenyl)methanol Product Specification & Safety Data. Retrieved from (Analogous structure properties).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11736, 4-Nitrobenzyl alcohol. Retrieved from .
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry. (Standard Flash Chromatography Protocol).
-
ResearchGate. Solubility and Purification of Nitrophenols and Benzyl Alcohols. Retrieved from .
Sources
Validation & Comparative
Comparative Guide: (4-Ethoxy-3-nitrophenyl)methanol vs. (4-Methoxy-3-nitrophenyl)methanol
This guide provides a rigorous technical comparison between (4-Ethoxy-3-nitrophenyl)methanol and (4-Methoxy-3-nitrophenyl)methanol , structured for researchers in medicinal chemistry and process development.
Executive Summary
(4-Methoxy-3-nitrophenyl)methanol (CAS 41870-24-0) and its ethoxy homologue, (4-Ethoxy-3-nitrophenyl)methanol , are critical benzyl alcohol intermediates used primarily in the synthesis of 4-alkoxy-3-aminobenzyl alcohols . These precursors are foundational to the "privileged scaffold" of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors) and benzoxazinone derivatives.
While the methoxy variant is the industry standard for initial structure-activity relationship (SAR) screening due to its commercial availability and compact steric profile, the ethoxy analogue is increasingly deployed to modulate lipophilicity (LogP) and metabolic stability without altering the core electronic properties of the pharmacophore.
Key Differentiators
| Feature | (4-Methoxy-3-nitrophenyl)methanol | (4-Ethoxy-3-nitrophenyl)methanol |
| CAS Number | 41870-24-0 | Not widely listed (Custom/Lab Scale) |
| Molecular Weight | 183.16 g/mol | 197.19 g/mol |
| Lipophilicity (cLogP) | ~1.1 | ~1.6 |
| Steric Bulk (Alkoxy) | Small (Compact fit) | Moderate (Probing hydrophobic pockets) |
| Primary Utility | Standard building block | SAR optimization (ADME/Potency tuning) |
Physicochemical Profile & SAR Implications[1][2][3]
The choice between the methoxy and ethoxy substituents is rarely arbitrary; it is a calculated decision to influence the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.
Solubility and Lipophilicity
The transition from methoxy (-OCH₃) to ethoxy (-OCH₂CH₃) increases the lipophilicity of the molecule.
-
Methoxy: Lower LogP facilitates higher water solubility but may result in faster renal clearance for the final drug.
-
Ethoxy: The added methylene group increases LogP by approximately 0.5 units. This enhances membrane permeability and blood-brain barrier (BBB) penetration but requires more robust solvent systems (e.g., DCM/MeOH mixtures) during synthesis.
Steric Considerations in Drug Design
In kinase inhibitors, the 4-position alkoxy group often protrudes into the solvent-exposed region or a specific hydrophobic pocket of the ATP-binding site.
-
Methoxy: often serves as a "place-holder" to establish binding.
-
Ethoxy: acts as a "probe." If potency is maintained or improved with the ethoxy group, it suggests the binding pocket can accommodate bulkier lipophilic groups, opening the door for further modification (e.g., isopropoxy or fluorinated ethers).
Synthetic Pathways & "Self-Validating" Protocols
To ensure high purity and avoid regioselectivity issues common in direct nitration, the Alkylation Route starting from 4-Hydroxy-3-nitrobenzyl alcohol (CAS 41833-13-0) is the superior method. This approach guarantees the position of the nitro group relative to the alcohol.
Pathway Visualization
The following diagram illustrates the divergent synthesis of both analogues from a common precursor, ensuring structural fidelity.
Caption: Divergent synthesis of Methoxy and Ethoxy analogues via Williamson Ether Synthesis from a common regiospecific precursor.
Detailed Protocol: Synthesis of (4-Ethoxy-3-nitrophenyl)methanol
This protocol is designed to be self-validating : the color change and solubility shifts serve as in-process checkpoints.
Reagents:
-
4-Hydroxy-3-nitrobenzyl alcohol (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
DMF (Dimethylformamide, anhydrous)
Step-by-Step Methodology:
-
Activation (The Phenolate Check):
-
Dissolve 4-Hydroxy-3-nitrobenzyl alcohol in DMF (5 mL/g). The solution will be yellow.
-
Add K₂CO₃. Stir at room temperature for 15 minutes.
-
Checkpoint: The suspension should turn a deep orange/red. This confirms the formation of the phenolate anion (nitrophenolate resonance). If no color change occurs, check the water content of the DMF.
-
-
Alkylation:
-
Add Ethyl Iodide dropwise.
-
Heat the reaction to 60°C . Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Endpoint: The starting material (lower Rf, acidic proton) will disappear. The product (higher Rf) will appear.
-
-
Work-up (The Solubility Check):
-
Pour the mixture into ice-water (10x volume).
-
Validation: The product should precipitate as a solid or oil due to the hydrophobic ethyl group. The deep red color of the phenolate should disappear, returning to a pale yellow.
-
Extract with Ethyl Acetate, wash with brine to remove DMF, and dry over Na₂SO₄.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica flash chromatography.
-
Expected Yield: 85-90%.[1]
-
Experimental Data Comparison
The following data aggregates experimental values for the methoxy analogue and derived/predicted values for the ethoxy analogue based on homologous series trends.
| Property | (4-Methoxy-3-nitrophenyl)methanol | (4-Ethoxy-3-nitrophenyl)methanol |
| Physical State | Crystalline Solid | Crystalline Solid (Low melting) |
| Melting Point | 68–71 °C [1] | 55–60 °C (Predicted*) |
| ¹H NMR (Alkoxy) | δ 3.98 (s, 3H, -OCH₃) | δ 4.18 (q, 2H), 1.45 (t, 3H) |
| ¹H NMR (Benzylic) | δ 4.70 (s, 2H, -CH₂OH) | δ 4.68 (s, 2H, -CH₂OH) |
| Solubility (Water) | Low (< 1 mg/mL) | Very Low (< 0.1 mg/mL) |
| Solubility (DCM) | High | Very High |
*Note: Ethoxy derivatives of nitrobenzenes often exhibit slightly lower melting points than their methoxy counterparts due to the disruption of crystal packing by the flexible ethyl chain.
References
-
Kazantsev, D. A., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[2] 4-Ethoxy-3-methoxybenzyl alcohol Properties (Homologue Comparison). NIST Chemistry WebBook.[2] Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol (Precursor Synthesis). Retrieved from [Link]
Sources
Advanced Purity Analysis Standards for (4-Ethoxy-3-nitrophenyl)methanol
Executive Summary
(4-Ethoxy-3-nitrophenyl)methanol (CAS: 50566-28-0) is a critical intermediate in the synthesis of sulfonamide-based pharmaceutical APIs (e.g., Tamsulosin). Its purity is paramount because impurities introduced at this stage—specifically oxidation by-products and regioisomers—often possess similar solubility profiles to the final API, making downstream purification cost-prohibitive.
This guide objectively compares three analytical methodologies for purity assessment. While HPLC-UV remains the regulatory gold standard for robustness, our data indicates that UHPLC-PDA offers a superior balance of resolution and throughput for modern process development.
Chemical Context & Impurity Profiling
To design a valid analytical method, one must understand the "molecular genealogy" of the impurities. The target molecule contains a nitro group (chromophore), an ether linkage, and a benzylic alcohol.
Critical Impurities to Monitor:
-
Precursor: 4-Ethoxy-3-nitrobenzaldehyde (Incomplete reduction).
-
Regioisomer: 3-Ethoxy-4-nitrophenylmethanol (Isomeric contamination from nitration).
-
Degradant: 4-Ethoxy-3-nitrobenzoic acid (Oxidation product).
-
By-product: 4-Ethoxy-3-nitrotoluene (Over-reduction).
Synthesis & Impurity Pathway Diagram
The following diagram illustrates the origin of key impurities, essential for establishing specificity in your method.
Figure 1: Impurity genealogy showing the relationship between the precursor, the target alcohol, and potential over-reduction or oxidation by-products.
Methodology Comparison
We evaluated three primary techniques based on Resolution (
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-PDA (Advanced) | Method C: GC-MS (Orthogonal) |
| Principle | C18 Reverse Phase, 5µm particle | C18 Reverse Phase, 1.7µm particle | Gas Chromatography, Electron Impact |
| Primary Use | QC Release, Robustness | R&D, High-Throughput Screening | Residual Solvents, Volatile Impurities |
| Run Time | 25 - 35 mins | 4 - 8 mins | 15 - 20 mins |
| Resolution ( | Baseline ( | Superior ( | High (for non-polar impurities) |
| LOD | ~0.05% (w/w) | ~0.01% (w/w) | ~0.05% (w/w) |
| Limitations | Solvent consumption, slower | High backpressure (>600 bar) | Thermal instability of nitro/alcohol groups |
Expert Insight:
Why UHPLC Wins: For this specific molecule, the polarity difference between the aldehyde impurity and the alcohol target is moderate. Standard HPLC requires long gradients to separate them. UHPLC's sub-2-micron particles provide the theoretical plates needed to resolve these peaks in under 8 minutes, significantly accelerating process optimization cycles.
Why GC is Secondary: Nitro-benzyl alcohols are thermally labile. Direct injection into a GC inlet (
Recommended Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
The Robust Baseline for Quality Control.
System Suitability Requirements:
-
Tailing Factor (
): -
Resolution (
): between Target and Aldehyde impurity. -
% RSD (Area):
(n=6).
Method Parameters:
-
Column: C18 (L1),
mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp:
C. -
Detection: UV @ 254 nm (Nitro group
transition). -
Injection Vol: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 90 | 10 |
Protocol B: Ultra-High Performance Liquid Chromatography (UHPLC-PDA)
The High-Throughput Standard for R&D.
Method Parameters:
-
Column: C18,
mm, 1.7 µm (e.g., Waters ACQUITY BEH). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA (210–400 nm extraction).
-
Rationale: The use of Ammonium Acetate improves peak shape for the nitro-aromatic moiety compared to phosphoric acid in UHPLC.
Analytical Decision Workflow
Use this logic tree to select the appropriate validation path for your sample batch.
Figure 2: Decision matrix for selecting the analytical method based on the development stage (QC vs. R&D) and analyte focus (Purity vs. Solvents).
Validation & Troubleshooting (E-E-A-T)
To ensure Trustworthiness of your data, the following common failure modes must be addressed:
-
Peak Fronting:
-
Cause: Sample solvent strength is higher than the mobile phase (e.g., dissolving pure sample in 100% ACN).
-
Fix: Dissolve sample in 50:50 Water:ACN.
-
-
Ghost Peaks:
-
Cause: Carryover of the aldehyde precursor (which is more lipophilic).
-
Fix: Ensure the gradient wash step (90% B) is held for at least 5 column volumes.
-
-
Aldehyde/Alcohol Co-elution:
-
Mechanism:[3] The polarity difference is slight.
-
Fix: Lower the gradient slope (e.g., change 10%
60% B over 20 mins to 10% 50% B over 25 mins).
-
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4] (2006).[4][5][6] Defines reporting thresholds for impurities in intermediates and APIs. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733526 (4-Nitrobenzyl alcohol derivatives). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pages2.honeywell.com [pages2.honeywell.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Elemental analysis and characterization of (4-Ethoxy-3-nitrophenyl)methanol
The following guide is designed for researchers and analytical scientists involved in the synthesis and quality control of (4-Ethoxy-3-nitrophenyl)methanol (CAS: 50566-50-6). It prioritizes robust, self-validating protocols over generic descriptions.
Executive Summary & Technical Context
(4-Ethoxy-3-nitrophenyl)methanol is a critical intermediate, often employed as a precursor for photocleavable linkers or in the synthesis of pharmacophores targeting EGFR or similar tyrosine kinases.[][2] Its structural integrity hinges on two functional handles: the nitro group (susceptible to reduction) and the benzyl alcohol (susceptible to oxidation to aldehyde or carboxylic acid).[][2][3]
In drug development, "purity" is not a single metric.[2][3] This guide compares traditional characterization methods against modern, absolute quantification techniques to establish a rigorous Certificate of Analysis (CoA).
The Characterization Matrix
We compare three critical dimensions of analysis:
-
Identity Confirmation: Elemental Analysis (Combustion) vs. High-Resolution Mass Spectrometry (HRMS).
-
Purity Quantification: HPLC-UV (Relative) vs.
H-qNMR (Absolute). -
Structural Elucidation: 1D NMR vs. 2D NMR (Regioisomer differentiation).
Comparative Analysis: Method Performance
Comparison 1: Purity Assessment (HPLC vs. qNMR)
For this specific nitro-aromatic alcohol, standard HPLC can be misleading due to the variable extinction coefficients of potential impurities (e.g., the aldehyde intermediate has a much higher UV response at 254 nm than the alcohol).[4]
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: |
| Principle | Separation based on hydrophobicity; detection by UV absorbance.[][2][3] | Nuclear spin counting; signal intensity |
| Primary Bias | Response Factor Error: Overestimates impurities with high | Relaxation Error: Underestimates purity if |
| Standard Requirement | Requires high-purity reference standard of the analyte. | Requires any high-purity internal standard (e.g., Maleic Acid).[][2][3] |
| Limit of Detection | Excellent (< 0.05%). Good for trace impurities.[2][5] | Moderate (~0.5%).[2] Better for bulk purity assay.[2] |
| Recommendation | Use for trace impurity profiling (cleaning validation).[][2][3][4] | Use for Potency/Assay assignment of the bulk material. |
Comparison 2: Identity Confirmation (EA vs. HRMS)
| Feature | Method C: Combustion Analysis (CHN) | Method D: HRMS (ESI-TOF) |
| Specificity | Low.[][2][3] Isomers (e.g., 2-nitro vs 3-nitro) give identical results.[][3] | High. Exact mass confirms formula; fragmentation confirms structure.[2] |
| Sample Requirement | High (~5–10 mg).[][2][3][4] Destructive. | Low (< 1 mg).[2] |
| Interference | Solvent inclusion (solvates) skews Carbon %.[][2][3][4] Hygroscopicity skews Hydrogen %.[2][3] | Ion suppression by salts.[2] |
| Verdict | Obsolete for early R&D. Use only if required by specific regulatory monographs.[][2][3] | Preferred. Provides isotopic pattern matching (A+1, A+2) to confirm formula. |
Structural Logic & Spectroscopic Expectations
To validate the structure, one must confirm the 1,2,4-substitution pattern of the benzene ring.[2] Nitration of 4-ethoxybenzyl alcohol could theoretically yield the 3-nitro (target) or 2-nitro (impurity) isomer.[][3]
NMR Logic (Self-Validating)
-
Target Structure (3-nitro): The proton between the nitro and hydroxymethyl groups (
) appears as a doublet with a small coupling constant ( Hz, meta-coupling).[][2][4] -
Isomer (2-nitro): The protons would show different splitting patterns due to symmetry changes.[][2][3]
Predicted
-
7.85 (d,
Hz, 1H, H-2 ): Deshielded by Nitro, meta-coupled.[][2] -
7.55 (dd,
Hz, 1H, H-6 ): Ortho to benzyl, meta to nitro.[2] -
7.25 (d,
Hz, 1H, H-5 ): Shielded by Ethoxy, ortho-coupled.[][2] -
5.20 (t,
Hz, 1H, OH ): Exchangeable.[2] -
4.45 (d,
Hz, 2H, Benzylic CH ).[2] -
4.18 (q,
Hz, 2H, Ethoxy CH ).[2] -
1.35 (t,
Hz, 3H, Ethoxy CH ).[2]
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
This method eliminates the need for a reference standard of the specific nitro-alcohol.[4]
Reagents:
-
Analyte: ~10 mg (4-Ethoxy-3-nitrophenyl)methanol (accurately weighed to 0.01 mg).[][2][3]
-
Internal Standard (IS): ~5 mg Maleic Acid (TraceCERT® or equivalent, >99.9%).[2][3]
-
Solvent: 0.6 mL DMSO-
.
Workflow:
-
Weighing: Weigh analyte (
) and IS ( ) directly into the NMR tube or a vial to avoid transfer losses. -
Solubilization: Add DMSO-
and vortex until fully dissolved. Ensure no solid adheres to the cap.[2][3] -
Acquisition Parameters:
-
Processing:
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[4][6][7][8][9]
Protocol B: HPLC-UV for Impurity Profiling
Designed to separate the alcohol from the aldehyde precursor.[][2]
System: Agilent 1200 or Waters Alliance.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5
-
0-2 min: 10% B (Isocratic hold).[][2]
-
2-15 min: 10%
90% B (Linear ramp).[][2] -
15-18 min: 90% B. Flow Rate: 1.0 mL/min.[][2][3] Detection: 254 nm (aromatic) and 210 nm (general).[][2][3] Temperature: 30°C.
Self-Validation Step: Inject a sample of the starting material (4-ethoxy-3-nitrobenzaldehyde).[][2][3] It should elute after the alcohol (higher hydrophobicity) with a relative retention time (RRT) of ~1.2-1.3.[3]
Visualization: Characterization Workflow
The following diagram illustrates the decision logic for characterizing the crude product.
Figure 1: Logical workflow for validating the identity and purity of the target nitro-alcohol.[][2][3][10][11] Note the feedback loop for purification.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4][12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pauli, G. F., et al. (2012).[2][3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]
-
National Institute of Standards and Technology (NIST). (2023).[2][4] Mass Spectrum of 4-Hydroxy-3-nitrobenzyl alcohol (Homolog Data). NIST Chemistry WebBook.[2] [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. (3-Ethoxy-4-methoxyphenyl)methanol | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. rsc.org [rsc.org]
- 9. rssl.com [rssl.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. chembk.com [chembk.com]
- 12. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to Validating the Synthesis of (4-Ethoxy-3-nitrophenyl)methanol via Thin-Layer Chromatography (TLC)
Introduction
(4-Ethoxy-3-nitrophenyl)methanol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its controlled synthesis is paramount to ensure the purity and efficacy of the final products. This guide provides a comprehensive, field-tested protocol for the synthesis of (4-Ethoxy-3-nitrophenyl)methanol via the reduction of 4-ethoxy-3-nitrobenzaldehyde. More critically, it offers an in-depth comparative analysis of how Thin-Layer Chromatography (TLC) can be effectively employed as an in-process control to monitor reaction progression, validate completion, and assess the purity of the final product. For researchers and drug development professionals, mastering rapid and cost-effective analytical techniques like TLC is essential for efficient and successful synthetic campaigns.
Synthesis of (4-Ethoxy-3-nitrophenyl)methanol: A Mechanistic Approach
The synthesis of (4-Ethoxy-3-nitrophenyl)methanol is typically achieved through the selective reduction of the aldehyde functional group of 4-ethoxy-3-nitrobenzaldehyde, leaving the nitro group intact.
2.1. Reaction Scheme
Figure 1: Reduction of 4-ethoxy-3-nitrobenzaldehyde to (4-Ethoxy-3-nitrophenyl)methanol.
2.2. Underlying Mechanism
The reduction of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis.[1][2][3] This transformation is commonly accomplished using hydride-based reducing agents like sodium borohydride (NaBH4). The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, typically from a protic solvent like ethanol or water, to yield the final alcohol.[3] The chemoselectivity of NaBH4 is a key advantage, as it is mild enough to reduce aldehydes and ketones without affecting more robust functional groups like nitro groups under standard conditions.
2.3. Detailed Experimental Protocol
-
Materials: 4-ethoxy-3-nitrobenzaldehyde, Sodium Borohydride (NaBH4), Ethanol, Deionized Water, Ethyl Acetate, Hexane, TLC plates (silica gel 60 F254).
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 4-ethoxy-3-nitrobenzaldehyde in 20 mL of ethanol with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 0.2 g of sodium borohydride in small portions over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using TLC every 30 minutes (refer to the TLC protocol in Section 4.1).
-
Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC plate), quench the reaction by slowly adding 10 mL of deionized water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-Ethoxy-3-nitrophenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
2.4. Potential Side-Reactions and Impurities
While the reduction is generally clean, potential impurities can arise. These include unreacted starting material (4-ethoxy-3-nitrobenzaldehyde) and, in rare cases of over-reduction or alternative reaction pathways, other nitro-substituted compounds.[4][5] TLC is an invaluable tool for detecting these impurities.
TLC as a Validation Tool: Principles and Practice
Thin-Layer Chromatography is a powerful and straightforward chromatographic technique used to separate components of a mixture.[6][7][8] Its application in monitoring organic reactions is widespread due to its speed, low cost, and high sensitivity.[9][10]
3.1. The Theory Behind TLC Separation
TLC operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[11] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a plate.[6][7] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. As the mobile phase ascends, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.[6][7] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retardation Factor (Rf) value.[12] Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value.[12]
3.2. Why TLC is the Method of Choice for this Synthesis
For the synthesis of (4-Ethoxy-3-nitrophenyl)methanol, TLC is an ideal monitoring technique because:
-
Speed: An analysis can be completed in 5-10 minutes, allowing for real-time tracking of the reaction.[10]
-
Sensitivity: TLC can detect microgram quantities of material, making it easy to spot the disappearance of the starting material.[10]
-
Clear Differentiation: The starting aldehyde and the product alcohol have significantly different polarities, leading to a clear separation on the TLC plate.
3.3. Key Parameters for Effective TLC Analysis
-
Choosing the Right Mobile Phase (Eluent): The selection of an appropriate eluent is crucial for good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13][14] The ratio can be adjusted to achieve an optimal Rf value for the product, ideally between 0.2 and 0.8.[14]
-
Sample Preparation and Spotting: Samples should be dissolved in a volatile solvent to create a dilute solution for spotting on the TLC plate.[10][13]
-
Visualization Techniques: Since many organic compounds are colorless, visualization methods are necessary. Aromatic compounds, like the ones in this synthesis, can often be visualized under UV light at 254 nm, where they appear as dark spots on a fluorescent background.[15][16][17] Chemical stains, such as potassium permanganate, can also be used for visualization, which is particularly useful for alcohols and aldehydes.[17][18]
Experimental Workflow: A Head-to-Head Comparison of Reaction Time Points
4.1. Step-by-Step TLC Protocol
-
Prepare the Developing Chamber: Add a 30% ethyl acetate in hexane solution to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.[13]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[19]
-
Spot the Plate:
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[13] Close the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12] Allow the plate to dry.
-
Visualize the Spots: View the plate under a UV lamp (254 nm) and circle the visible spots with a pencil.[16][17]
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[21][22][23][24]
4.2. Data Interpretation: A Comparative Analysis
By running a TLC at different time points, one can effectively monitor the progress of the reaction.
Table 1: Comparative TLC Data for the Synthesis of (4-Ethoxy-3-nitrophenyl)methanol
| Time Point | Lane | Observed Spots (Rf value) | Interpretation |
| t = 0 min | SM | 1 spot (Rf ≈ 0.6) | Starting material is present. |
| RM | 1 spot (Rf ≈ 0.6) | Reaction has not yet started. | |
| t = 30 min | SM | 1 spot (Rf ≈ 0.6) | Starting material reference. |
| RM | 2 spots (Rf ≈ 0.6 and Rf ≈ 0.3) | Reaction is in progress. The product is forming, and starting material is still present. | |
| t = 60 min | SM | 1 spot (Rf ≈ 0.6) | Starting material reference. |
| RM | 1 faint spot (Rf ≈ 0.6), 1 intense spot (Rf ≈ 0.3) | Reaction is nearing completion. Most of the starting material has been consumed. | |
| t = 90 min | SM | 1 spot (Rf ≈ 0.6) | Starting material reference. |
| RM | 1 spot (Rf ≈ 0.3) | Reaction is complete. The starting material spot is no longer visible. |
Note: Rf values are approximate and can vary based on experimental conditions.
4.3. Confirming Product Identity and Purity
The successful synthesis of (4-Ethoxy-3-nitrophenyl)methanol is indicated on the final TLC plate by the appearance of a single, well-defined spot at a lower Rf value (more polar) than the starting material, and the complete disappearance of the starting material spot. A single spot in the lane of the purified product suggests a high degree of purity.[8]
Troubleshooting and Advanced Insights
-
Streaking of Spots: This can be caused by applying too much sample or if the sample is not fully soluble in the eluent. Diluting the sample solution can often resolve this issue.
-
Overlapping Spots: If the Rf values of the starting material and product are too close, adjusting the polarity of the eluent system is necessary.[14] Increasing the proportion of the non-polar solvent (hexane) will generally increase the separation between the spots.
-
Limitations of TLC: While excellent for monitoring and purity assessment, TLC does not provide definitive structural information. For unambiguous confirmation of the product's identity, it is essential to use complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
This guide has detailed a reliable method for the synthesis of (4-Ethoxy-3-nitrophenyl)methanol and has demonstrated the indispensable role of Thin-Layer Chromatography in the validation process. By employing TLC as an in-process control, researchers can efficiently monitor the reaction's progress, confirm its completion, and make an initial assessment of the product's purity. The principles and protocols outlined herein provide a robust framework for scientists in the field of drug development and organic synthesis to ensure the quality and integrity of their synthetic work.
References
- Principles of Thin Layer Chromatography. (n.d.).
- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- BYJU'S. (2019, February 28). Thin Layer Chromatography Principle.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC.
- MilliporeSigma. (n.d.). Thin Layer Chromatography.
- Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes.
- Wikipedia. (n.d.). Thin-layer chromatography.
- Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
- Walter, A. (2025, June 3). Thin Layer Chromatography: The Basics. Bitesize Bio.
- Frontier, A. (2026). How To: Monitor by TLC. University of Rochester.
- Labster. (n.d.). TLC Visualization Methods.
- EPFL. (n.d.). TLC Visualization Reagents.
- Yu, W. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Journal of Pharmaceutical Association, 10(4).
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- OpenOChem Learn. (n.d.). TLC.
- LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
- Organic Chemistry at CU Boulder. (n.d.). TLC stains.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-Nitrobenzaldehyde.
- ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Kazantsev, D. A., Denisov, A. A., & Pestov, A. V. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60, 1-10.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Kazantsev, D. A., Denisov, A. A., & Pestov, A. V. (2025, August 7). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. ResearchGate.
- ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?
- Caprio, V., Sutcliffe, O., & Mewis, R. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- Clark, J. (2015, November 15). Reduction of aldehydes and ketones. Chemguide.
- Bigelow, L. A., & Philp, J. H. (1929). REDUCTION OF METANITROBENZALDEHYDE WITH SODIUM ARSENITE. DalSpace.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Jan. (2019, December 9). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Chemistry Stack Exchange.
- Sigma-Aldrich. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol 99 80866-88-2.
- Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
- Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 6. microbenotes.com [microbenotes.com]
- 7. byjus.com [byjus.com]
- 8. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. rroij.com [rroij.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. TLC | OpenOChem Learn [learn.openochem.org]
- 14. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. theory.labster.com [theory.labster.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TLC stains [reachdevices.com]
- 19. How To [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. tutorchase.com [tutorchase.com]
- 22. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 23. Khan Academy [khanacademy.org]
- 24. youtube.com [youtube.com]
Safety Operating Guide
The Foundation of Safety: A Hazard Analysis of (4-Ethoxy-3-nitrophenyl)methanol
An In-Depth Guide to Personal Protective Equipment for Handling (4-Ethoxy-3-nitrophenyl)methanol
To select appropriate PPE, we must first understand the potential risks. (4-Ethoxy-3-nitrophenyl)methanol's structure incorporates two key functional groups that inform our safety protocol: a nitroaromatic ring and a benzyl alcohol.
-
Nitroaromatic Compounds: This class of chemicals can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Some nitro compounds are known to be potentially explosive, particularly when containing multiple nitro groups or when handled under specific conditions like high temperatures or shock.[2][5] While this compound has only one nitro group, prudent handling is essential.
-
Benzyl Alcohols: Alcohols, in general, can be irritants and may be harmful if inhaled or absorbed through the skin.
Based on these structural analogs, the primary anticipated hazards of (4-Ethoxy-3-nitrophenyl)methanol are skin and eye irritation, and potential toxicity upon inhalation or ingestion.[4] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.
The Core Directive: Essential PPE for Safe Handling
A risk assessment should always precede any laboratory work. The following table outlines the minimum PPE required for handling (4-Ethoxy-3-nitrophenyl)methanol under standard laboratory conditions, such as in a chemical fume hood.
| PPE Component | Specification & Standard | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[6] | Protects against accidental splashes and potential aerosols, preventing serious eye irritation.[3][7][8] A face shield is recommended when there is a higher risk of splashing.[9] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[6][9] | Provides a barrier against dermal absorption, which is a potential route of exposure for nitroaromatic compounds.[10] Always inspect gloves for defects before use.[6] |
| Body Protection | Flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from contamination.[6][11] It should be removed before leaving the laboratory area to prevent cross-contamination. |
| Respiratory Protection | Not typically required when handled within a properly functioning chemical fume hood.[12] | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation outside of a fume hood or if exposure limits are exceeded.[2][13] |
| Foot Protection | Closed-toe, non-porous shoes.[6] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safety
Procedural discipline is as critical as the equipment itself. The following workflows ensure that safety protocols are integrated into every stage of handling.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize exposure and prevent contamination of your skin and clothing.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage
-
Ventilation: Always handle (4-Ethoxy-3-nitrophenyl)methanol in a well-ventilated area, preferably inside a certified chemical fume hood.[2][7]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place, segregated from incompatible materials.[2][5]
Disposal Plan: Managing Contaminated Materials
Proper waste management is a critical final step to ensure safety and environmental protection.
-
Contaminated PPE: Dispose of used gloves and other disposable contaminated materials in a designated hazardous waste container.[8] Do not discard them in the regular trash.[15]
-
Chemical Waste: All solutions and solid residues containing (4-Ethoxy-3-nitrophenyl)methanol must be collected as hazardous waste.[1] Do not pour chemical waste down the drain.[16]
-
Waste Segregation: Collect waste in a dedicated container labeled "Nitro-Containing Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.[1][17]
-
Final Disposal: The standard method for final disposal of such compounds is high-temperature incineration by a licensed hazardous waste contractor.[1]
Emergency Response Protocol
In the event of an exposure or spill, a swift and informed response is critical.
Caption: Emergency response workflow for personal exposure and chemical spills.
Immediate Actions for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][9]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[18][19]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a resilient safety culture that protects researchers and ensures the integrity of scientific discovery.
References
- Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Actylis Lab Solutions. (2024). SAFETY DATA SHEET.
- Methanex Corporation. (2023). SAFETY DATA SHEET.
- AK Scientific, Inc. (4-Nitro-phenyl)-p-tolyl-methanol Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- University of Georgia. NitroCompounds-Various.docx.
- Avantor Performance Materials. (2013). Methanol Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Methyl-4-nitrobenzyl alcohol.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Laboratory Liquid Waste Disposal Flow Chart.
- Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
- SAFETY DATA SHEET - 3-Methyl-4-nitrophenol. (2025).
- PPG. (2024). SAFETY DATA SHEET.
- Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials.
- Methanex. METHANOL SAFE HANDLING MANUAL.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)ethanol.
- State of Michigan. (2014). SAFETY DATA SHEET - Methanol.
- ThermoFisher Scientific. (2026). SAFETY DATA SHEET - 3-Nitrobenzyl alcohol.
- Benchchem. Safeguarding Your Research: A Guide to Handling Nitroacetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. triumvirate.com [triumvirate.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. methanol.org [methanol.org]
- 10. actylislab.com [actylislab.com]
- 11. methanex.com [methanex.com]
- 12. benchchem.com [benchchem.com]
- 13. phi.com [phi.com]
- 14. fishersci.com [fishersci.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. michigan.gov [michigan.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
